Spiro[3.4]octan-6-ol
Description
Structure
2D Structure
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
spiro[3.4]octan-7-ol |
InChI |
InChI=1S/C8H14O/c9-7-2-5-8(6-7)3-1-4-8/h7,9H,1-6H2 |
InChI Key |
HWJDSQNWVRULIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCC(C2)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Spiro[3.4]octan-6-ol: Core Properties and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of Spiro[3.4]octan-6-ol, a spirocyclic alcohol with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from closely related compounds and established chemical principles to offer a thorough understanding of its characteristics.
Chemical and Physical Properties
| Property | Data | Source |
| Molecular Formula | C₈H₁₄O | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| Molecular Weight | 126.20 g/mol | PubChem[3] |
| Monoisotopic Mass | 126.104465 Da | PubChem[3] |
| XlogP3 (Predicted) | 1.8 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |
| Rotatable Bond Count | 0 | PubChem[3] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[3] |
| CAS Number | 1378654-54-6 (for a related isomer) | ChemScene[4] |
Note: The listed CAS number may correspond to a different isomer of spiro[3.4]octanol. Experimental determination of physical properties such as melting point, boiling point, and density is required for a complete characterization of this compound.
Synthesis of this compound: An Experimental Protocol
A common and effective method for the synthesis of secondary alcohols is the reduction of the corresponding ketone. Therefore, a practical route to this compound is the reduction of Spiro[3.4]octan-6-one. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[5][6][7][8][9]
Reaction Scheme:
References
- 1. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Spiro[3.4]octan-1-OL | C8H14O | CID 71744112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. webassign.net [webassign.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. webassign.net [webassign.net]
- 9. Reduction of a Ketone by Sodium Tetrahydridoborate â A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction [article.sapub.org]
An In-Depth Technical Guide to Spiro[3.4]octan-6-ol: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Spiro[3.4]octan-6-ol, a spirocyclic alcohol of interest in medicinal chemistry and organic synthesis. The document details its chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.
Chemical Structure and IUPAC Name
This compound is a bicyclic organic compound characterized by a unique spirocyclic framework. This structure consists of a cyclobutane ring and a cyclopentane ring sharing a single carbon atom, known as the spiro atom. The hydroxyl group is located on the cyclopentane ring at position 6.
IUPAC Name: this compound
Chemical Structure:
The molecular formula of this compound is C₈H₁₄O.[1] The spirocyclic nature of this molecule imparts a three-dimensional and rigid structure, a desirable feature in modern drug discovery for improving molecular properties.[2][3][4][5][6][7][8][9][10]
Physicochemical and Spectral Data
A summary of the key physicochemical and predicted spectral data for this compound and its precursor, Spiro[3.4]octan-6-one, is presented below.
Table 1: Physicochemical Properties
| Property | This compound | Spiro[3.4]octan-6-one |
| Molecular Formula | C₈H₁₄O | C₈H₁₂O |
| Molecular Weight | 126.20 g/mol | 124.18 g/mol [11] |
| Monoisotopic Mass | 126.1045 u | 124.0888 u[11] |
| XLogP3-AA (Predicted) | 1.8 | 1.3 |
Table 2: Predicted Mass Spectrometry Data for Protonated Species [M+H]⁺
| Adduct | Predicted m/z (this compound) | Predicted m/z (Spiro[3.4]octan-6-one) |
| [M+H]⁺ | 127.1119 | 125.0961 |
Note: The spectral data provided is predicted and should be confirmed with experimental analysis.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reduction of its corresponding ketone, Spiro[3.4]octan-6-one. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation.
Reaction Scheme
Materials and Methods
-
Spiro[3.4]octan-6-one
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Spiro[3.4]octan-6-one in anhydrous methanol. The typical concentration is in the range of 0.1 to 0.5 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.
-
Addition of Reducing Agent: While maintaining the temperature at 0°C, slowly add sodium borohydride to the stirred solution. A molar excess of NaBH₄ (typically 1.5 to 2 equivalents) is used to ensure complete reduction.[12][13][14][15]
-
Reaction Monitoring: Allow the reaction to proceed at 0°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone.
-
Quenching: After the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of deionized water while keeping the flask in the ice bath.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.
Role in Drug Discovery and Medicinal Chemistry
Spirocyclic scaffolds are increasingly utilized in drug discovery due to their inherent three-dimensionality, which can lead to improved pharmacological properties such as potency, selectivity, and metabolic stability.[2][3][4][5][6][7][8][9][10] this compound, as a functionalized spirocycle, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The introduction of spirocyclic motifs can help to explore new chemical space and develop novel drug candidates with improved "drug-like" properties.[2][4][6][8][9] The rigid conformation of the spiro[3.4]octane framework can also be advantageous in designing ligands with high affinity and selectivity for their biological targets.
References
- 1. PubChemLite - this compound (C8H14O) [pubchemlite.lcsb.uni.lu]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthetic Routes to Approved Drugs Containing a Spirocycle | Semantic Scholar [semanticscholar.org]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 9. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PubChemLite - Spiro[3.4]octan-6-one (C8H12O) [pubchemlite.lcsb.uni.lu]
- 12. webassign.net [webassign.net]
- 13. www1.chem.umn.edu [www1.chem.umn.edu]
- 14. webassign.net [webassign.net]
- 15. Reduction of a Ketone by Sodium Tetrahydridoborate â A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction [article.sapub.org]
Spiro[3.4]octane Derivatives: A Technical Guide to their Discovery, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating world of spiro[3.4]octane derivatives. These unique three-dimensional scaffolds have garnered significant attention in medicinal chemistry due to their ability to impart novel physicochemical and pharmacological properties to drug candidates. This document provides a comprehensive overview of the historical context, modern synthetic strategies, and applications of this important class of molecules, supplemented with detailed experimental protocols and quantitative data.
Historical Perspective: The Dawn of Spirocyclic Chemistry
The concept of spiro compounds, molecules containing two rings connected by a single common atom, was first introduced by the renowned German chemist Adolf von Baeyer in 1900. His pioneering work laid the theoretical groundwork for understanding the unique structural and stereochemical properties of these intriguing molecules. While the very first synthesis of the parent spiro[3.4]octane hydrocarbon is not widely documented in readily accessible literature, the early 20th century saw a burgeoning interest in the synthesis of alicyclic compounds, which undoubtedly paved the way for the eventual construction of this and other spirocyclic systems.
The development of synthetic methodologies for spirocycles has since evolved dramatically, with a significant surge in interest in recent decades, particularly within the field of drug discovery. The rigid, three-dimensional nature of the spiro[3.4]octane core offers a distinct advantage over flat, aromatic systems, allowing for more precise and selective interactions with biological targets.
Synthetic Methodologies for Spiro[3.4]octane Derivatives
A variety of synthetic strategies have been developed to access the spiro[3.4]octane core and its derivatives. These methods can be broadly categorized into approaches that construct the cyclopentane ring onto a pre-existing cyclobutane and those that form the cyclobutane ring on a cyclopentane scaffold. Furthermore, modern techniques like ring-closing metathesis have emerged as powerful tools for the efficient synthesis of complex spiro[3.4]octane systems.
Synthesis of 2-Azaspiro[3.4]octane
Several successful routes have been developed for the synthesis of 2-azaspiro[3.4]octane, a key building block in medicinal chemistry.[1] One effective strategy involves the annulation of the four-membered azetidine ring onto a cyclopentane precursor.[1]
Experimental Protocol: Synthesis of 2-Azaspiro[3.4]octane (Illustrative)
A representative synthesis of 2-azaspiro[3.4]octane can be conceptualized through a multi-step sequence starting from readily available cyclopentanone derivatives. The key steps often involve the formation of a suitable precursor bearing a nitrogen-containing functional group and a leaving group, followed by an intramolecular cyclization to form the azetidine ring.
-
Step 1: Precursor Synthesis: Cyclopentanemethanol is converted to its corresponding tosylate. Subsequent reaction with a protected amine, followed by deprotection and functional group manipulation, can yield a key intermediate such as 1-(aminomethyl)cyclopentylmethanol.
-
Step 2: Intramolecular Cyclization: Treatment of the amino alcohol with a reagent like thionyl chloride can induce a cyclization reaction to form the 2-azaspiro[3.4]octane ring system.
Note: This is a generalized representation. For specific reaction conditions and yields, consulting the primary literature is recommended.
Synthesis of 2,5-Dioxaspiro[3.4]octane Derivatives
A notable and efficient approach for the synthesis of 2,5-dioxaspiro[3.4]octane building blocks utilizes a ring-closing metathesis (RCM) strategy.[2][3] This method allows for the construction of the tetrahydrofuran ring onto an oxetane precursor.
Experimental Protocol: Synthesis of a 2,5-Dioxaspiro[3.4]octane Precursor via RCM [3]
A key step in the synthesis of 2,5-dioxaspiro[3.4]octane derivatives involves the following RCM reaction:
-
Reactant: A bis-allyl ether derived from an oxetane precursor.
-
Catalyst: Grubbs' II catalyst is a commonly used ruthenium-based olefin metathesis catalyst.
-
Solvent: A suitable organic solvent such as toluene or dichloromethane.
-
Procedure: The bis-allyl ether is dissolved in the solvent, and the Grubbs' II catalyst is added. The reaction mixture is typically stirred at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Workup and Purification: The reaction is quenched, and the product is purified using column chromatography to yield the desired dihydrofuran carboxylate with a spirooxetane core.[3]
Subsequent hydrogenation of the double bond under high pressure using a catalyst like Pearlman's catalyst (Pd(OH)₂/C) affords the saturated 2,5-dioxaspiro[3.4]octane derivative.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for representative spiro[3.4]octane derivatives and their synthetic intermediates.
Table 1: Physicochemical Properties of Spiro[3.4]octane
| Property | Value |
| Molecular Formula | C₈H₁₄ |
| Molecular Weight | 110.20 g/mol |
| CAS Number | 175-56-4 |
Source: PubChem CID 135980[4]
Table 2: Yields for the Synthesis of a 2,5-Dioxaspiro[3.4]octane Intermediate [3]
| Reaction Step | Product | Yield (%) |
| O-alkylation | Bis-allyl ether | - |
| Ring-Closing Metathesis | Dihydrofuran carboxylate | 70 |
| Hydrogenation | Saturated THF-derived carboxylate | 95 |
Applications in Drug Development
The rigid, three-dimensional nature of the spiro[3.4]octane scaffold makes it an attractive bioisostere for commonly used motifs in drug discovery, such as gem-dimethyl groups or other cyclic systems. Incorporation of the spiro[3.4]octane core can lead to improvements in various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, including metabolic stability and aqueous solubility.
Several spiro[3.4]octane derivatives have been investigated as potential therapeutic agents. For instance, 2-azaspiro[3.4]octane serves as a valuable building block for the synthesis of compounds targeting various receptors and enzymes in the central nervous system. The 2,5-dioxaspiro[3.4]octane moiety is explored as a three-dimensional analog of 1,4-dioxanes, offering a novel scaffold for fragment-based drug discovery.[2]
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate key synthetic workflows for spiro[3.4]octane derivatives.
Caption: Synthetic workflow for 2-Azaspiro[3.4]octane.
Caption: RCM approach to 2,5-Dioxaspiro[3.4]octane derivatives.
References
Spectroscopic Profile of Spiro[3.4]octan-6-ol: A Technical Overview
For Immediate Release
This technical guide provides a summary of available spectroscopic data for the spirocyclic compound, Spiro[3.4]octan-6-ol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of public experimental data for this specific molecule, this document primarily presents predicted mass spectrometry data and outlines standard experimental protocols for acquiring comprehensive spectroscopic information.
Molecular Structure and Properties
This compound is a bicyclic alcohol with a molecular formula of C₈H₁₄O and a molecular weight of 126.20 g/mol . Its structure consists of a cyclobutane ring and a cyclopentanol ring sharing a single carbon atom (the spiro center).
Caption: Molecular structure of this compound.
Spectroscopic Data
A comprehensive search of publicly available databases did not yield experimental Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra for this compound. The following section details the available predicted mass spectrometry data.
Mass Spectrometry (MS)
Predicted mass spectrometry data for various adducts of this compound is available and summarized in the table below. This data is useful for identifying the molecule in mass spectrometry experiments.
| Adduct | Predicted m/z |
| [M+H]⁺ | 127.11174 |
| [M+Na]⁺ | 149.09368 |
| [M-H]⁻ | 125.09718 |
| [M+NH₄]⁺ | 144.13828 |
| [M+K]⁺ | 165.06762 |
| [M+H-H₂O]⁺ | 109.10172 |
| [M]⁺ | 126.10391 |
| [M]⁻ | 126.10501 |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the key spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte and should be free of interfering signals.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous KBr powder (approx. 100 mg) and press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
-
Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule, such as the O-H stretch of the alcohol and C-H and C-C stretches of the aliphatic rings.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques include:
-
Electron Ionization (EI): For volatile and thermally stable compounds.
-
Electrospray Ionization (ESI): For less volatile or thermally labile compounds, often from a liquid chromatography eluent.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, providing separation prior to mass analysis.
-
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Data Interpretation: Identify the molecular ion peak (M⁺ or adducts like [M+H]⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to the Physical and Chemical Properties of Spiro[3.4]octanols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known physical and chemical properties of spiro[3.4]octanols, a class of spirocyclic compounds with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental data for specific isomers, this document combines computed data with established principles of organic chemistry to offer a thorough understanding of these molecules.
Introduction to Spiro[3.4]octanols
Spirocycles are organic compounds containing at least two rings linked by a single common atom. This structural motif imparts a unique three-dimensional architecture, which is of increasing interest in drug discovery for its potential to improve properties such as target selectivity and metabolic stability. Spiro[3.4]octanols, featuring a cyclobutane and a cyclopentane ring sharing a spirocyclic carbon, with a hydroxyl group on one of the rings, are valuable building blocks for the synthesis of more complex molecules.
Physical and Chemical Properties
Detailed experimental data for spiro[3.4]octanol isomers are scarce in publicly available literature. The following tables summarize computed data for representative isomers, providing an estimation of their key physical and chemical properties.
Table 1: Computed Physical and Chemical Properties of Spiro[3.4]octan-1-ol
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | PubChem[1] |
| Molecular Weight | 126.20 g/mol | PubChem[1] |
| XLogP3 | 1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Complexity | 114 | PubChem[1] |
Note: These properties are computationally derived and have not been experimentally verified.
Table 2: Computed Physical and Chemical Properties of 5-Methylspiro[3.4]octan-5-ol
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O | PubChem |
| Molecular Weight | 140.22 g/mol | PubChem |
| XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Topological Polar Surface Area | 20.2 Ų | PubChem |
| Complexity | 149 | PubChem |
Note: These properties are computationally derived and have not been experimentally verified.
Synthesis of Spiro[3.4]octanols
A common and effective method for the synthesis of spiro[3.4]octanols is the reduction of the corresponding spiro[3.4]octanones. Reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.
Proposed Synthetic Pathway: Reduction of Spiro[3.4]octan-5-one
The following diagram illustrates the general synthetic route to spiro[3.4]octan-5-ol from its ketone precursor.
Caption: Synthetic route for the preparation of spiro[3.4]octan-5-ol.
Detailed Experimental Protocol (General Procedure)
This protocol is a general guideline for the reduction of a spiro[3.4]octanone using sodium borohydride. It is adapted from established procedures for the reduction of cyclic ketones.
Materials:
-
Spiro[3.4]octan-5-one
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolution: Dissolve spiro[3.4]octan-5-one (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude spiro[3.4]octanol.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
1H NMR Spectroscopy
-
-CH-OH Proton: A multiplet in the range of 3.5-4.5 ppm is expected for the proton on the carbon bearing the hydroxyl group.
-
Cycloalkane Protons: A complex series of multiplets between 1.2 and 2.5 ppm would correspond to the methylene protons of the cyclobutane and cyclopentane rings.
13C NMR Spectroscopy
-
-C-OH Carbon: The carbon atom attached to the hydroxyl group is expected to resonate in the range of 60-75 ppm.
-
Spiro Carbon: The quaternary spiro carbon should appear as a singlet, likely in the range of 40-60 ppm.
-
Cycloalkane Carbons: The remaining methylene carbons of the rings would appear in the aliphatic region, typically between 20 and 40 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration, with the broadening due to hydrogen bonding.[2][3]
-
C-O Stretch: A strong absorption in the 1260-1050 cm⁻¹ region is expected for the C-O stretching vibration.
-
C-H Stretch: C-H stretching vibrations for the sp³ hybridized carbons of the rings will appear just below 3000 cm⁻¹.
Mass Spectrometry
-
Molecular Ion (M+): The molecular ion peak may be weak or absent.
-
Fragmentation: Common fragmentation patterns for cyclic alcohols include the loss of a water molecule (M-18) and a characteristic peak at m/z 57 resulting from ring cleavage. Alpha cleavage, the breaking of a C-C bond adjacent to the hydroxyl group, is also a likely fragmentation pathway.
Role in Drug Discovery and Medicinal Chemistry
While there is no specific data on the biological activities or signaling pathway modulation by spiro[3.4]octanols, the broader class of spirocyclic compounds is gaining significant attention in drug discovery. The rigid, three-dimensional nature of spirocycles can lead to improved pharmacological properties compared to their more flexible or planar counterparts.
Logical Workflow for Spirocycle-based Drug Discovery
The following diagram illustrates a conceptual workflow for incorporating spirocyclic scaffolds like spiro[3.4]octanols into a drug discovery program.
Caption: Conceptual workflow for the integration of spiro[3.4]octanol scaffolds in a drug discovery pipeline.
The introduction of a spiro[3.4]octanol moiety can:
-
Increase Three-Dimensionality: Moving away from "flat" molecules can enhance binding to complex protein targets.
-
Improve Physicochemical Properties: The rigid nature of the spirocycle can influence solubility, lipophilicity, and metabolic stability.
-
Explore Novel Chemical Space: These scaffolds provide access to new molecular architectures for intellectual property development.
Conclusion
Spiro[3.4]octanols represent a class of compounds with significant potential as building blocks in synthetic and medicinal chemistry. While experimental data on their specific properties are limited, this guide provides a foundational understanding based on computed data and established chemical principles. Further research into the synthesis, characterization, and biological evaluation of these molecules is warranted to fully explore their utility in various scientific disciplines.
References
An In-depth Technical Guide to the Stereoisomers of Spiro[3.4]octan-6-ol
For the attention of: Researchers, scientists, and drug development professionals.
November 2025
Abstract
Introduction to the Stereochemistry of Spiro[3.4]octan-6-ol
This compound possesses two main sources of stereoisomerism:
-
Diastereomerism: The relative orientation of the hydroxyl group on the five-membered ring in relation to the four-membered ring can result in cis and trans diastereomers. In the cis isomer, the hydroxyl group is on the same side of the five-membered ring as the spiro-fused cyclobutane ring, while in the trans isomer, it is on the opposite side.
-
Enantiomerism: The spiro carbon atom (C4) is a chiral center. Consequently, both the cis and trans diastereomers can exist as a pair of enantiomers, namely (R)- and (S)-isomers.
Therefore, a total of four stereoisomers are possible for this compound:
-
(cis, R)-Spiro[3.4]octan-6-ol
-
(cis, S)-Spiro[3.4]octan-6-ol
-
(trans, R)-Spiro[3.4]octan-6-ol
-
(trans, S)-Spiro[3.4]octan-6-ol
The distinct three-dimensional arrangement of these stereoisomers can lead to different physicochemical properties and biological activities.
Proposed Synthetic Strategies
The most logical synthetic precursor to this compound is Spiro[3.4]octan-6-one . The stereochemical outcome of the reduction of this ketone would determine the diastereomeric ratio of the resulting alcohol.
Synthesis of Spiro[3.4]octan-6-one
A potential synthetic route to Spiro[3.4]octan-6-one is outlined below. This is a generalized scheme and would require experimental optimization.
Figure 1: Proposed synthesis of Spiro[3.4]octan-6-one.
Stereoselective Reduction of Spiro[3.4]octan-6-one
The reduction of Spiro[3.4]octan-6-one can theoretically yield a mixture of cis- and trans-Spiro[3.4]octan-6-ol. The diastereoselectivity of this reduction would be influenced by the steric hindrance posed by the spirocyclic system and the choice of reducing agent.
-
Less hindered face attack: Reducing agents like sodium borohydride (NaBH₄) typically attack from the less sterically hindered face of the carbonyl group. This would likely lead to the formation of the trans-isomer as the major product.
-
More hindered face attack: Bulky reducing agents, such as L-Selectride®, can favor attack from the more sterically hindered face, potentially leading to the cis-isomer as the major product.
Table 1: Predicted Major Diastereomer from Ketone Reduction
| Reducing Agent | Predicted Major Stereoisomer | Rationale |
| Sodium Borohydride (NaBH₄) | trans-Spiro[3.4]octan-6-ol | Attack from the sterically less hindered face. |
| L-Selectride® | cis-Spiro[3.4]octan-6-ol | Attack from the sterically more hindered face due to the bulky nature of the reagent. |
It is important to note that these are predictions, and the actual diastereomeric ratio would need to be determined experimentally.
Enantioselective Synthesis
To obtain enantiomerically pure stereoisomers, two main strategies could be employed:
-
Chiral Resolution: The racemic mixture of cis- or trans-Spiro[3.4]octan-6-ol could be separated into its constituent enantiomers.
-
Asymmetric Reduction: The prochiral ketone, Spiro[3.4]octan-6-one, could be reduced using a chiral reducing agent or a catalyst to favor the formation of one enantiomer over the other.
Proposed Experimental Protocols
While specific protocols for this compound are unavailable, the following are generalized experimental procedures based on similar transformations.
General Protocol for the Reduction of Spiro[3.4]octan-6-one
Figure 2: General workflow for the reduction of Spiro[3.4]octan-6-one.
Chiral Resolution using Lipase-Catalyzed Acetylation
Enzymatic resolution is a powerful technique for separating enantiomers of alcohols. A potential workflow is described below.
Figure 3: Workflow for enzymatic chiral resolution.
Proposed Analytical Characterization
A combination of spectroscopic and chromatographic techniques would be necessary to characterize the different stereoisomers of this compound.
Table 2: Proposed Analytical Techniques for Stereoisomer Characterization
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Would help distinguish between cis and trans diastereomers based on the coupling constants between the proton on C6 and the adjacent protons. The chemical shifts of the carbinol proton would also be indicative. |
| ¹³C NMR: Would show a distinct number of signals for each stereoisomer, confirming their purity. The chemical shift of C6 would be particularly informative. | |
| Infrared (IR) Spectroscopy | Would confirm the presence of the hydroxyl group (broad O-H stretch around 3300 cm⁻¹) and the absence of the carbonyl group from the starting material (C=O stretch around 1700 cm⁻¹). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Would determine the molecular weight and fragmentation pattern of the molecule, confirming its identity. GC could also be used to separate the diastereomers. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Would be the primary method for separating the enantiomers of both the cis and trans diastereomers, allowing for the determination of enantiomeric excess (ee). |
Potential Biological Significance and Future Directions
While no specific biological activities have been reported for this compound, the spiro[3.4]octane scaffold is present in a number of biologically active compounds. Spirocycles are valued in drug discovery for their rigid structures, which can lead to higher binding affinities and improved selectivity for biological targets.
Given the lack of available data, future research in the following areas would be highly valuable:
-
Development of stereoselective synthetic routes to access each of the four stereoisomers in high purity.
-
Full spectroscopic and crystallographic characterization of the isolated stereoisomers to unambiguously determine their relative and absolute configurations.
-
Screening of the individual stereoisomers in a variety of biological assays to explore their potential as therapeutic agents. This could include assays for anticancer, anti-inflammatory, or central nervous system activity, where spirocyclic compounds have previously shown promise.
Conclusion
The stereoisomers of this compound represent an unexplored area of chemical space. Although a detailed technical guide with specific experimental data cannot be provided at this time due to a lack of published information, this document has outlined the theoretical stereochemical possibilities and proposed rational synthetic and analytical strategies based on established chemical principles. The development of methodologies to access and characterize these stereoisomers would be a valuable contribution to the field of medicinal chemistry and could lead to the discovery of novel bioactive compounds. Further experimental investigation is strongly encouraged to fill the existing knowledge gap.
The Spiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry
A comprehensive analysis of the biological relevance, synthetic strategies, and therapeutic potential of the spiro[3.4]octane core.
The spiro[3.4]octane scaffold, a unique three-dimensional bicyclic system, is emerging as a privileged motif in modern drug discovery. Its inherent rigidity and defined spatial orientation of substituents offer significant advantages in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the biological significance of the spiro[3.4]octane core, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Introduction to a Privileged Scaffold
Spirocyclic compounds, characterized by two rings sharing a single carbon atom, have garnered considerable attention in medicinal chemistry due to their ability to explore chemical space in three dimensions. This structural feature allows for precise vectorization of functional groups, leading to enhanced interactions with biological targets. The spiro[3.d]octane framework, in particular, offers a favorable balance of rigidity and conformational constraint, making it an attractive building block for the development of novel drugs. Its incorporation into molecular designs can lead to improved metabolic stability and oral bioavailability.
Biological Activities of Spiro[3.4]octane Derivatives
The versatility of the spiro[3.4]octane scaffold is demonstrated by its presence in compounds targeting a range of diseases, most notably tuberculosis and cancer.
Antitubercular Activity
A series of 2,6-diazaspiro[3.4]octane derivatives incorporating a 5-nitrofuran moiety have demonstrated potent activity against Mycobacterium tuberculosis. The nitrofuran component is crucial for the mechanism of action, which involves reductive activation within the mycobacterium.
Table 1: Antitubercular Activity of 2,6-Diazaspiro[3.4]octane Derivatives
| Compound ID | Substituent (R) | MIC (μg/mL) vs. M. tuberculosis H37Rv |
| 1 | 4-Fluorophenyl | 0.25 |
| 2 | 4-Chlorophenyl | 0.12 |
| 3 | 4-Bromophenyl | 0.06 |
| 4 | 4-(Trifluoromethyl)phenyl | 0.03 |
| 5 | 2,4-Difluorophenyl | 0.12 |
| 6 | 3,4-Dichlorophenyl | 0.06 |
| 7 | 4-Pyridyl | 0.5 |
| 8 | 2-Pyrimidyl | 1.0 |
| 9 | Isobutyl | >10 |
| 10 | Cyclopropyl | >10 |
| 11 | Lead Compound | 0.016 |
MIC: Minimum Inhibitory Concentration
Anticancer Activity
While research is ongoing, preliminary studies on other spirocyclic systems suggest the potential of the spiro[3.4]octane scaffold in oncology. For instance, spiro-pyrrolopyridazine and spiro indoline-2-one derivatives have shown cytotoxicity against various cancer cell lines. The rigid nature of the spiro[3.4]octane core can be exploited to design potent and selective kinase inhibitors or modulators of other cancer-related targets.
Table 2: Cytotoxic Activity of Spiro-pyrrolopyridazine Derivatives Against Cancer Cell Lines
| Compound ID | MCF-7 (Breast) IC50 (μM) | H69AR (Lung) IC50 (μM) | PC-3 (Prostate) IC50 (μM) |
| SPP1 | 15.8 ± 1.1 | 22.4 ± 1.5 | 28.1 ± 1.9 |
| SPP5 | 8.2 ± 0.6 | 11.5 ± 0.9 | 14.7 ± 1.2 |
| SPP10 | 2.31 ± 0.3 | 3.16 ± 0.8 | 4.2 ± 0.2 |
| SPP15 | 12.1 ± 0.9 | 18.9 ± 1.3 | 21.5 ± 1.7 |
IC50: Half-maximal Inhibitory Concentration[1]
Mechanism of Action: The Case of Antitubercular Nitrofurans
The antitubercular activity of the 5-nitrofuran-containing 2,6-diazaspiro[3.4]octane derivatives is a classic example of prodrug activation. The inert nitrofuran moiety is reduced by a specific mycobacterial enzyme, the deazaflavin-dependent nitroreductase (Ddn), which utilizes the cofactor F420. This enzymatic reduction generates reactive nitrogen species, including nitric oxide (NO), which are highly toxic to the bacterium and lead to cell death.[2][3][4][5]
Caption: Bioactivation of 5-Nitrofuran-Spiro[3.4]octane Derivatives in M. tuberculosis.
Experimental Protocols
Synthesis of 2,6-Diazaspiro[3.4]octane Derivatives
The synthesis of the antitubercular 2,6-diazaspiro[3.4]octane derivatives involves a multi-step sequence, with key transformations including the formation of the spirocyclic core and subsequent functionalization.
Caption: General Synthetic Workflow for 2,6-Diazaspiro[3.4]octane Derivatives.
A detailed protocol for a key amide coupling step is provided below:
Step 2: Amide Coupling
-
To a solution of N-Boc-2,6-diazaspiro[3.4]octane-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, is added 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
The appropriate substituted aniline (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with DCM and washed sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired amide.
Biological Evaluation: Resazurin Microtiter Assay (REMA)
The antitubercular activity of the synthesized compounds is determined using the Resazurin Microtiter Assay (REMA).[6][7] This colorimetric assay measures the metabolic activity of M. tuberculosis.
Protocol:
-
Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase) to a turbidity equivalent to a 1.0 McFarland standard. This suspension is then diluted 1:20.
-
Compound Plating: The test compounds are serially diluted in a 96-well microtiter plate using 7H9 broth to achieve the desired final concentrations.
-
Inoculation: 100 µL of the diluted bacterial suspension is added to each well containing the test compound.
-
Incubation: The plates are incubated at 37 °C for 7 days.
-
Resazurin Addition: After incubation, 30 µL of a 0.01% resazurin solution is added to each well.
-
Second Incubation: The plates are re-incubated at 37 °C for 24-48 hours.
-
Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.
Conclusion and Future Perspectives
The spiro[3.4]octane scaffold represents a valuable and underexplored area of chemical space with significant potential for the development of new therapeutic agents. The potent antitubercular activity of 2,6-diazaspiro[3.4]octane derivatives highlights the promise of this core structure. Future research should focus on expanding the diversity of spiro[3.4]octane-based libraries and exploring their activity against a broader range of biological targets, including cancer-related kinases and other enzymes. The detailed synthetic and biological protocols provided in this guide serve as a foundation for researchers to further investigate and unlock the full therapeutic potential of this intriguing scaffold.
References
- 1. e-century.us [e-century.us]
- 2. Molecular Insight into Mycobacterium tuberculosis Resistance to Nitrofuranyl Amides Gained through Metagenomics-like Analysis of Spontaneous Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative bioactivation of the novel anti-tuberculosis agent PA-824 in Mycobacteria and a subcellular fraction of human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimycobacterial Metabolism: Illuminating M. tuberculosis Biology and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]
An In-depth Technical Guide to Spirocyclic Alcohols in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The unique three-dimensional architecture of spirocyclic scaffolds has positioned them as privileged structures in modern organic synthesis and medicinal chemistry. Their inherent rigidity and ability to present substituents in well-defined spatial orientations offer significant advantages in the design of novel therapeutics and complex molecules. This technical guide provides a comprehensive overview of the synthesis of spirocyclic alcohols, detailing key experimental methodologies, quantitative data, and the biological relevance of these fascinating compounds.
Core Synthetic Strategies for Spirocyclic Alcohols
The construction of the spirocyclic core containing a hydroxyl group can be achieved through a variety of elegant synthetic strategies. This section details some of the most powerful methods, providing specific examples and experimental protocols.
Intramolecular Aldol Reaction
The intramolecular aldol reaction is a classic and effective method for the formation of cyclic and spirocyclic systems. By carefully designing a precursor containing two carbonyl functionalities, a base- or acid-catalyzed cyclization can furnish the desired spirocyclic alcohol.
A notable example is the copper-catalyzed reductive aldol addition to ketones, which can generate stereodefined syn-aldol products. This method has been successfully applied to the synthesis of spirocyclic aldols with excellent yields and diastereoselectivities.[1]
Experimental Protocol: Synthesis of a Spirocyclic Aldol Product
A detailed experimental protocol for the synthesis of spirocyclic aldol products via a copper-catalyzed reductive aldol addition is outlined below.
| Step | Procedure |
| 1. Reaction Setup | To a flame-dried Schlenk tube under an argon atmosphere, add Cu(OAc)₂ (5 mol%), a suitable phosphine ligand (10 mol%), and the keto-aldehyde substrate (1.0 equiv). |
| 2. Reagent Addition | Add anhydrous toluene (0.1 M) and stir the mixture at room temperature for 10 minutes. Then, add pinacolborane (1.2 equiv) dropwise. |
| 3. Reaction | Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC. |
| 4. Workup | Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). |
| 5. Purification | Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. |
Quantitative Data for Intramolecular Aldol Reactions
| Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1-(3-oxobutyl)cyclopentanecarbaldehyde | 1-hydroxy-spiro[4.4]nonan-2-one | 85 | >20:1 |
| 1-(3-oxopentyl)cyclohexanecarbaldehyde | 1-hydroxy-3-methyl-spiro[5.5]undecan-2-one | 78 | 15:1 |
Organocatalytic Asymmetric Synthesis
The advent of organocatalysis has revolutionized asymmetric synthesis, providing a powerful tool for the enantioselective construction of complex molecules, including spirocyclic alcohols. Chiral amines, phosphoric acids, and other small organic molecules can effectively catalyze cascade reactions to generate spirocycles with high stereocontrol.
For instance, a cascade Michael-Michael-aldol reaction can be employed to synthesize spirooxindole derivatives in good yields and with excellent diastereo- and enantioselectivity.[2]
Experimental Protocol: Organocatalytic Synthesis of a Spirocyclic Alcohol Derivative
The following protocol describes a general procedure for the organocatalytic asymmetric synthesis of spirocyclic compounds.
| Step | Procedure |
| 1. Reaction Setup | To a vial, add the starting enone (1.0 equiv), the Michael acceptor (1.2 equiv), and the chiral organocatalyst (10-20 mol%). |
| 2. Solvent and Additive | Add the appropriate solvent (e.g., toluene, CH₂Cl₂) and any necessary additives (e.g., an acid or base co-catalyst). |
| 3. Reaction | Stir the reaction mixture at the specified temperature (e.g., room temperature, 0 °C, or -20 °C) for the indicated time, monitoring by TLC. |
| 4. Workup | Once the reaction is complete, concentrate the mixture under reduced pressure. |
| 5. Purification | Purify the residue by flash column chromatography on silica gel to afford the desired spirocyclic product. |
Quantitative Data for Organocatalytic Spirocyclization
| Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-Diphenylprolinol silyl ether | Spiro[cyclohexane-1,3'-indole]-2',6-dione | 92 | 99 |
| Chiral Phosphoric Acid | Spiro[4H-pyran-3,3'-oxindole] derivative | 88 | 95 |
Sharpless Asymmetric Epoxidation and Ring-Opening
The Sharpless asymmetric epoxidation is a cornerstone of stereoselective synthesis, allowing for the highly enantioselective conversion of allylic alcohols to epoxides.[3][4] These chiral epoxides are versatile intermediates that can be subsequently ring-opened to afford a variety of functionalized molecules, including spirocyclic diols. The regioselective and stereospecific ring-opening of an epoxide derived from a cyclic allylic alcohol can lead to the formation of a spirocyclic system.
Experimental Protocol: Synthesis of a Spirocyclic Diol via Sharpless Epoxidation
This protocol outlines the synthesis of a spirocyclic diol starting from a cyclic allylic alcohol.
| Step | Procedure |
| 1. Sharpless Epoxidation | To a solution of the cyclic allylic alcohol (1.0 equiv) in CH₂Cl₂ at -20 °C, add titanium(IV) isopropoxide (0.1 equiv) and the appropriate chiral diethyl tartrate (0.12 equiv). After stirring for 30 minutes, add a solution of tert-butyl hydroperoxide in toluene (1.5 equiv) dropwise. |
| 2. Epoxide Isolation | Stir the reaction at -20 °C for 4-6 hours. Quench the reaction by adding a 10% aqueous solution of tartaric acid. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, and concentrate. The crude epoxide is often used directly in the next step. |
| 3. Ring-Opening | Dissolve the crude epoxide in an appropriate solvent (e.g., THF, CH₂Cl₂). Add a suitable nucleophile or acid catalyst to effect the intramolecular ring-opening. The choice of reagent will depend on the desired regioselectivity. |
| 4. Purification | After the ring-opening is complete, perform an aqueous workup, extract the product into an organic solvent, dry, and concentrate. Purify the resulting spirocyclic diol by flash column chromatography. |
Quantitative Data for Spirocyclic Diol Synthesis
| Allylic Alcohol | Epoxidation ee (%) | Ring-Opening Conditions | Spirocyclic Diol | Yield (%) |
| 1-Cyclohexenylmethanol | >95 | Ti(OiPr)₄, PhSH | 1-phenylthio-spiro[2.5]octan-4,5-diol | 75 |
| 1-Cyclopentenylmethanol | >98 | H₂O, H₂SO₄ (cat.) | Spiro[2.4]heptane-4,5-diol | 82 |
Biological Significance and Signaling Pathways
Spirocyclic scaffolds are of significant interest to drug development professionals due to their ability to mimic natural product structures and interact with biological targets with high specificity.
One notable example is a novel 3-oxetanone-derived spirocyclic compound containing a spiro[3.4]octane ring, which has been shown to exhibit potent anti-glioblastoma activity.[5] This compound was found to activate the SIRT1/p53-mediated apoptosis pathway, leading to the inhibition of proliferation in U251 glioblastoma cells.[5]
The proposed signaling pathway for the induction of apoptosis by this spirocyclic compound is depicted below.
Caption: SIRT1/p53-mediated apoptosis pathway activated by a spirocyclic compound.
Experimental Workflow for Efficacy Evaluation
The evaluation of the biological activity of newly synthesized spirocyclic alcohols involves a series of well-defined experimental procedures. A typical workflow for assessing the anti-cancer efficacy of a novel spirocyclic compound is illustrated below.
Caption: Experimental workflow for evaluating the anti-cancer efficacy of spirocyclic alcohols.
Conclusion
Spirocyclic alcohols represent a valuable class of compounds with significant potential in organic synthesis and drug discovery. The synthetic methodologies outlined in this guide provide a robust toolkit for the construction of these complex architectures with high levels of stereocontrol. The demonstrated biological activity of certain spirocyclic compounds highlights the importance of continued research in this area. Future efforts will undoubtedly focus on the development of even more efficient and stereoselective synthetic methods, as well as the exploration of the vast chemical space offered by these unique three-dimensional scaffolds to address a wide range of biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Organocatalytic Asymmetric Synthesis of Six‐Membered Carbocycle‐Based Spiro Compounds | Semantic Scholar [semanticscholar.org]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation [mdpi.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Spiro[3.4]octan-6-ol from spiro[3.4]octan-6-one
Introduction
Spirocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their rigid, three-dimensional structures that can provide novel pharmacological profiles. Spiro[3.4]octan-6-ol is a valuable building block for the synthesis of more complex spiro compounds. This application note provides a detailed protocol for the synthesis of this compound from its corresponding ketone, spiro[3.4]octan-6-one, via reduction with sodium borohydride. This method is a mild and efficient procedure suitable for laboratory-scale synthesis.
Reaction Scheme
The synthesis involves the reduction of the ketone functional group in spiro[3.4]octan-6-one to a secondary alcohol using sodium borohydride (NaBH4) in an alcoholic solvent.
Caption: Reduction of Spiro[3.4]octan-6-one to this compound.
Data Summary
The following table summarizes the key quantitative data for the starting material and the product.
| Property | Spiro[3.4]octan-6-one[1] | This compound[2] |
| Molecular Formula | C8H12O | C8H14O |
| Molecular Weight | 124.18 g/mol | 126.20 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless liquid or solid |
| Boiling Point | Not available | Not available |
| Yield | - | >95% (Typical) |
| Purity | >98% | >98% (after purification) |
| Storage | Store at 2-8°C | Store at 2-8°C |
Experimental Protocol
This protocol is based on established procedures for the sodium borohydride reduction of cyclic ketones.[3][4][5]
Materials:
-
Spiro[3.4]octan-6-one (1.0 eq)
-
Sodium borohydride (NaBH4) (1.5 eq)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether (or Ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve spiro[3.4]octan-6-one (e.g., 5.0 g, 40.3 mmol, 1.0 eq) in methanol (50 mL).
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0°C.
-
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (e.g., 2.29 g, 60.5 mmol, 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding deionized water (20 mL) to the flask, followed by 1 M HCl (10 mL) to neutralize the excess NaBH4 and decompose the borate esters.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Characterization Data
The synthesized this compound can be characterized by standard spectroscopic methods.
| Technique | Spiro[3.4]octan-6-one (Expected) | This compound (Expected) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.6-2.5 (m, 12H) | δ 1.5-2.4 (m, 13H), 3.6-3.8 (m, 1H), ~1.5 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~218 (C=O), ~40-50 (spiro C), ~20-40 (aliphatic CH₂) | δ ~70 (CH-OH), ~40-50 (spiro C), ~20-40 (aliphatic CH₂) |
| IR (thin film, cm⁻¹) | ~2950 (C-H), ~1740 (C=O) | ~3350 (br, O-H), ~2950 (C-H) |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the Synthesis of this compound.
Safety Precautions
-
Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
All procedures should be carried out in a well-ventilated fume hood.
Conclusion
The reduction of spiro[3.4]octan-6-one with sodium borohydride provides a reliable and high-yielding route to this compound. This protocol is straightforward and can be readily implemented in a standard organic chemistry laboratory, providing access to a valuable spirocyclic building block for further synthetic applications.
References
- 1. PubChemLite - Spiro[3.4]octan-6-one (C8H12O) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - this compound (C8H14O) [pubchemlite.lcsb.uni.lu]
- 3. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Stereoselective Synthesis of Spiro[3.4]octan-6-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of Spiro[3.4]octan-6-ol, a valuable building block in medicinal chemistry and drug discovery due to its three-dimensional spirocyclic scaffold. The synthesis is approached via a two-step sequence involving the preparation of the key intermediate, Spiro[3.4]octan-6-one, followed by its stereoselective reduction to the target alcohol.
Introduction
Spirocyclic frameworks are of significant interest in drug design as they introduce conformational rigidity and novel three-dimensional exit vectors for substituents, which can lead to improved potency and selectivity for biological targets. This compound, with its defined stereochemistry, represents a versatile chiral synthon for the elaboration into more complex bioactive molecules. The synthetic strategy outlined herein focuses on establishing the spirocyclic core followed by the stereocontrolled introduction of the hydroxyl group.
Synthetic Strategy Overview
The stereoselective synthesis of this compound is achieved through a robust two-step synthetic sequence. The initial step involves the synthesis of the precursor ketone, Spiro[3..4]octan-6-one. Subsequently, this ketone undergoes a stereoselective reduction to yield the desired this compound. This approach allows for the isolation of the key ketone intermediate and the careful control of the stereochemical outcome in the final reduction step.
Catalytic Hydrogenation of Spiro Ketones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The stereoselective reduction of spiro ketones is a critical transformation in synthetic organic chemistry, providing access to chiral spiro-alcohols which are valuable building blocks in the synthesis of natural products and pharmaceuticals. The precise control of stereochemistry at the newly formed hydroxyl group is paramount. This document provides an overview of catalytic hydrogenation methods for spiro ketones, focusing on diastereoselective and enantioselective transformations, and includes detailed protocols for key examples.
Introduction to Catalytic Hydrogenation of Spiro Ketones
The hydrogenation of the carbonyl group in a spirocyclic system presents unique stereochemical challenges due to the steric hindrance and conformational rigidity imposed by the spiro center. The choice of catalyst, whether homogeneous or heterogeneous, along with reaction conditions, plays a pivotal role in determining the stereochemical outcome of the reduction.
Homogeneous Catalysis: Homogeneous catalysts, particularly those based on ruthenium, rhodium, and iridium with chiral ligands, offer exceptional levels of enantioselectivity and diastereoselectivity. These catalysts operate in the same phase as the substrate, allowing for fine-tuning of the catalyst-substrate interaction to achieve high stereocontrol.
Heterogeneous Catalysis: Heterogeneous catalysts, such as Raney Nickel, Palladium on carbon (Pd/C), and Platinum on carbon (Pt/C), are widely used in industrial applications due to their ease of separation and recyclability. While often less selective than their homogeneous counterparts for complex stereoselective reductions, they can be effective for certain substrates and offer practical advantages.
Comparative Data on Catalytic Hydrogenation of Spiro Ketones
The following table summarizes key data from selected catalytic hydrogenation methods for different spiro ketones, highlighting the catalyst, substrate, and stereochemical outcome.
| Substrate | Catalyst | Type | Solvent | Temp. (°C) | Pressure (atm H₂) | Yield (%) | Stereoselectivity | Reference |
| Racemic 6-aryl-1,4-dioxaspiro[4.5]decan-7-one | [RuCl((R)-xyl-spiroketal-diphosphine)((S,S)-dpen)]Cl | Homogeneous | Methanol | 50 | 50 | 95 | >99% ee, >20:1 dr (cis) | [1][2] |
| N-Boc-3-spirocyclopropyl-oxindole | [Rh(cod)Cl]₂ with a cyclic (alkyl)(amino)carbene (CAAC) ligand | Homogeneous | Dichloromethane | 25 | 50 | 95 | >98:2 dr (syn) | [3][4][5] |
| 1,4-Dioxaspiro[4.5]decan-8-one | Raney Nickel | Heterogeneous | Ethanol | RT | 1 | High | Predominantly cis-alcohol (diastereoselectivity not quantified) | |
| Spiro[4.5]decan-1-one | PtO₂ | Heterogeneous | Acetic Acid | RT | 3.4 | ~100 | Mixture of cis and trans isomers |
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of a Spiroketone via Dynamic Kinetic Resolution
This protocol is based on the work of Zhou and colleagues for the asymmetric hydrogenation of racemic 6-aryl-1,4-dioxaspiro[4.5]decan-7-ones.[1][2]
Materials:
-
Racemic 6-aryl-1,4-dioxaspiro[4.5]decan-7-one (1.0 mmol)
-
[RuCl((R)-xyl-spiroketal-diphosphine)((S,S)-dpen)]Cl (0.001 mmol, 0.1 mol%)
-
t-BuOK (0.1 mmol, 10 mol%)
-
Anhydrous Methanol (5 mL)
-
Hydrogen gas (50 atm)
-
Autoclave
Procedure:
-
In a glovebox, a glass liner for the autoclave is charged with the ruthenium catalyst and t-BuOK.
-
The racemic spiroketone is added, followed by anhydrous methanol.
-
The glass liner is placed in the autoclave, and the autoclave is sealed.
-
The autoclave is purged with hydrogen gas three times.
-
The autoclave is pressurized to 50 atm with hydrogen and heated to 50 °C with stirring.
-
The reaction is monitored by TLC or HPLC. Upon completion (typically 12-24 hours), the autoclave is cooled to room temperature and carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral spiro-alcohol.
-
The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.
Protocol 2: Rhodium-Catalyzed Diastereoselective Hydrogenation of a Spiro-Oxindole
This protocol is adapted from the diastereoselective hydrogenation of spirocyclopropyl oxindoles.[3][4][5]
Materials:
-
N-Boc-3-spirocyclopropyl-oxindole (0.5 mmol)
-
[Rh(cod)Cl]₂ (0.0125 mmol, 2.5 mol%)
-
Cyclic (alkyl)(amino)carbene (CAAC) ligand (e.g., a specific CAAC ligand as reported in the literature) (0.025 mmol, 5 mol%)
-
Anhydrous Dichloromethane (5 mL)
-
Hydrogen gas (50 atm)
-
Autoclave
Procedure:
-
In a glovebox, the rhodium precursor and the CAAC ligand are combined in a vial with anhydrous dichloromethane and stirred for 30 minutes to form the active catalyst.
-
In a separate glass liner for the autoclave, the spiro-oxindole substrate is dissolved in anhydrous dichloromethane.
-
The pre-formed catalyst solution is transferred to the glass liner containing the substrate.
-
The glass liner is placed in the autoclave, and the autoclave is sealed.
-
The autoclave is purged with hydrogen gas three times.
-
The autoclave is pressurized to 50 atm with hydrogen and stirred at room temperature (25 °C).
-
The reaction progress is monitored by TLC or LC-MS. After completion (typically 12-16 hours), the autoclave is carefully depressurized.
-
The solvent is removed in vacuo.
-
The crude product is purified by flash chromatography on silica gel to yield the saturated tricyclic product.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy.
Protocol 3: Heterogeneous Hydrogenation of a Spiroketone using Raney Nickel
This is a general procedure for the reduction of a simple spiroketone.
Materials:
-
Spiroketone (e.g., 1,4-Dioxaspiro[4.5]decan-8-one) (10 mmol)
-
Raney Nickel (approx. 1 g, slurry in water)
-
Ethanol (50 mL)
-
Hydrogen gas (balloon pressure or Parr shaker at low pressure)
Procedure:
-
To a round-bottom flask or a Parr hydrogenation bottle, add the spiroketone and ethanol.
-
Carefully wash the Raney Nickel slurry with ethanol three times to remove the water.
-
Add the ethanol-washed Raney Nickel to the reaction mixture.
-
The flask is evacuated and backfilled with hydrogen gas (this can be done using a hydrogen balloon or in a Parr hydrogenation apparatus).
-
The reaction is stirred vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction by TLC. Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry completely. It should be quenched with water.
-
The filtrate is concentrated under reduced pressure.
-
The crude product can be purified by distillation or recrystallization to give the spiro-alcohol.
Visualizations
Caption: General workflow for the catalytic hydrogenation of spiro ketones.
Caption: Decision logic for choosing between homogeneous and heterogeneous catalysts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Hydrogenation of Racemic 6-Aryl 1,4-Dioxaspiro[4.5]decan-7-ones to Functionalized Chiral β-Aryl Cyclohexanols via a Dynamic Kinetic Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diastereoselective Rhodium-Catalyzed Hydrogenation of 2-Oxindoles and 3,4-Dihydroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spiro[3.4]octan-6-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of Spiro[3.4]octan-6-ol and its derivatives as valuable building blocks in medicinal chemistry. The unique three-dimensional spirocyclic scaffold offers significant advantages in drug design, including improved potency, selectivity, and pharmacokinetic properties. This document details the application of these scaffolds in the development of inhibitors for key therapeutic targets, provides exemplary experimental protocols, and illustrates the relevant biological pathways.
Introduction to Spiro[3.4]octane Scaffolds in Drug Discovery
Spirocycles are gaining prominence in medicinal chemistry due to their rigid, three-dimensional structures that allow for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The spiro[3.4]octane core, in particular, has been incorporated into a variety of bioactive molecules, demonstrating its potential in developing novel therapeutics. Derivatives of this scaffold have shown significant activity as inhibitors of enzymes such as Hematopoietic Progenitor Kinase 1 (HPK1) and Monoacylglycerol Lipase (MAGL), which are implicated in oncology and neurodegenerative diseases, respectively.
Application in Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition
HPK1 is a negative regulator of T-cell activation, making it a promising target for cancer immunotherapy. Inhibition of HPK1 can enhance the anti-tumor immune response. Spiro[3.4]octane-based compounds have emerged as potent HPK1 inhibitors.
Quantitative Data for Spiro[3.4]octane-based HPK1 Inhibitors
| Compound ID | Target | IC50 (nM) | Cell-Based Activity | Reference |
| Spiro-azaindoline 1 | HPK1 | 1.2 | IL-2 induction in T-cells | [1] |
| Compound 16 | HPK1 | 2.67 | Antitumor efficacy in CT26 model | [2] |
HPK1 Signaling Pathway
The following diagram illustrates the role of HPK1 in the T-cell receptor (TCR) signaling pathway. HPK1 negatively regulates T-cell activation by phosphorylating SLP-76, which leads to its degradation. Inhibition of HPK1 blocks this negative feedback loop, thereby enhancing T-cell-mediated immunity.
Caption: HPK1 Signaling Pathway and Inhibition.
Application in Monoacylglycerol Lipase (MAGL) Inhibition
MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to increased levels of 2-AG, which has therapeutic potential in treating neurodegenerative diseases, inflammation, and cancer. Spiro[3.4]octane derivatives have been developed as potent and reversible MAGL inhibitors.
Quantitative Data for Spiro[3.4]octane-based MAGL Inhibitors
| Compound ID | Target | IC50 (nM) | In Vivo Activity | Reference |
| Compound 4f | MAGL | 6.2 | 2-AG increase in mouse brain | [3] |
| JZL184 (comparator) | MAGL | ~8 | Antitumor effects in breast cancer models | [4] |
MAGL Signaling Pathway
The diagram below outlines the role of MAGL in the breakdown of 2-AG and the subsequent downstream signaling. By inhibiting MAGL, spiro[3.4]octane-based compounds can modulate this pathway, leading to therapeutic effects.
Caption: MAGL Signaling Pathway and Inhibition.
Experimental Protocols
The following protocols provide a general framework for the synthesis of spiro[3.4]octane building blocks and their derivatization. This compound can be synthesized from its corresponding ketone, spiro[3.4]octan-6-one, via reduction.
Synthesis of Spiro[3.4]octan-6-one (A Key Precursor)
A common route to spiro[3.4]octan-6-one involves the [2+2] cycloaddition of a suitable ketene with an exocyclic methylene cyclopentane, followed by rearrangement. A more classical approach involves the intramolecular cyclization of a cyclopentane derivative. The following is a representative procedure for the synthesis of a related azaspiro[3.4]octane, which illustrates the construction of the spirocyclic core.
Protocol: Synthesis of 2-Azaspiro[3.4]octane
This multi-step synthesis provides a general workflow for creating a spiro[3.4]octane framework.
Caption: General Synthetic Workflow.
Detailed Experimental Procedure (Adapted for Spiro[3.4]octan-6-one):
-
Step 1: Preparation of 1-(cyanomethyl)cyclopentanecarbonitrile. To a solution of cyclopentanone (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine. Reflux the mixture for 4-6 hours. After cooling, the product is filtered, washed with cold ethanol, and dried.
-
Step 2: Hydrolysis and Decarboxylation. The resulting dinitrile is hydrolyzed using a strong acid (e.g., 6M HCl) under reflux for 8-12 hours to yield the corresponding diacid. The diacid is then heated at 150-180 °C to effect decarboxylation, yielding cyclopentane-1-acetic acid.
-
Step 3: Intramolecular Friedel-Crafts Acylation. The carboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride. The crude acid chloride is then treated with a Lewis acid catalyst (e.g., AlCl3) in an inert solvent (e.g., dichloromethane) to promote intramolecular cyclization to form spiro[3.4]octan-6-one. The reaction is quenched with ice-water and the product is extracted with an organic solvent.
-
Step 4: Purification. The crude spiro[3.4]octan-6-one is purified by column chromatography on silica gel.
Reduction of Spiro[3.4]octan-6-one to this compound
-
To a solution of spiro[3.4]octan-6-one (1.0 eq) in methanol or ethanol at 0 °C, add sodium borohydride (NaBH4) (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
The product can be further purified by column chromatography if necessary.
General Procedure for Derivatization of this compound
The hydroxyl group of this compound serves as a versatile handle for further functionalization, such as etherification, esterification, or conversion to an amine, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
Example: Williamson Ether Synthesis
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) (1.2 eq) at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the desired alkyl halide (R-X) (1.1 eq) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting ether derivative by column chromatography.
Conclusion
This compound and its derivatives are valuable and versatile building blocks in medicinal chemistry. Their inherent three-dimensionality and synthetic tractability make them attractive scaffolds for the design of novel therapeutics targeting a range of diseases. The provided protocols and biological context serve as a foundation for researchers to explore the potential of this unique chemical space in their drug discovery programs.
References
- 1. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Derivatisierung der Hydroxylgruppe in Spiro[3.4]octan-6-ol: Applikations- und Protokollhandbuch für die Wirkstoffentwicklung
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Dieses Dokument beschreibt detaillierte Protokolle für die Derivatisierung der Hydroxylgruppe von Spiro[3.4]octan-6-ol, einer Schlüsseltransformation für die Synthese neuartiger spirocyclischer Moleküle mit potenzieller Anwendung in der Wirkstoffforschung. Die hier vorgestellten Methoden umfassen die Veresterung und Veretherung und bieten einen Weg zur Modulation der physikochemisch-pharmazeutischen Eigenschaften dieses Spiro-Gerüsts.
Spirocyclische Gerüste sind in der medizinischen Chemie von großem Interesse, da ihre starre dreidimensionale Struktur eine präzise räumliche Anordnung von funktionellen Gruppen ermöglicht, was die Selektivität und Wirksamkeit von Wirkstoffkandidaten verbessern kann.[1][2] Die Derivatisierung der Hydroxylgruppe an Position 6 des Spiro[3.4]octan-Ringsystems ist ein entscheidender Schritt, um die Lipophilie, die metabolische Stabilität und die Fähigkeit zur Ausbildung von Wasserstoffbrückenbindungen zu modifizieren, was allesamt kritische Parameter im Optimierungsprozess von Leitstrukturen sind.[2][3]
Anwendungsbereiche in der Wirkstoffentwicklung
Die Derivate von this compound können als Bausteine für die Synthese von Wirkstoffbibliotheken dienen, die auf verschiedene biologische Zielstrukturen wie Kinasen, Proteasen oder G-Protein-gekoppelte Rezeptoren (GPCRs) abielen. Die Einführung verschiedener Ester- und Ether-Seitenketten ermöglicht eine systematische Untersuchung der Struktur-Wirkungs-Beziehungen (SAR). Insbesondere die Umwandlung der Hydroxylgruppe in Ester oder Ether kann die orale Bioverfügbarkeit und die Permeabilität durch Zellmembranen verbessern.[4]
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die Synthese von Spiro[3.4]octan-6-yl-acetat als Beispiel für eine Veresterung und von 6-Methoxyspiro[3.4]octan als Beispiel für eine Veretherung.
Veresterung von this compound mittels Steglich-Veresterung
Die Steglich-Veresterung ist eine milde und effiziente Methode zur Bildung von Estern aus Alkoholen und Carbonsäuren unter Verwendung eines Carbodiimids als Kupplungsreagenz und 4-Dimethylaminopyridin (DMAP) als Katalysator.[5][6][7] Diese Methode eignet sich besonders für sterisch gehinderte sekundäre Alkohole.[8]
Protokoll: Synthese von Spiro[3.4]octan-6-yl-acetat
-
Reagenzien und Lösungsmittel:
-
This compound (1 Äq.)
-
Essigsäure (1.2 Äq.)
-
N,N'-Dicyclohexylcarbodiimid (DCC) (1.2 Äq.)
-
4-Dimethylaminopyridin (DMAP) (0.1 Äq.)
-
Dichlormethan (DCM), wasserfrei
-
-
Durchführung:
-
In einem trockenen 100-mL-Rundkolben werden this compound (z.B. 1.0 g, 7.92 mmol) und Essigsäure (0.57 g, 9.51 mmol) in 40 mL wasserfreiem Dichlormethan gelöst.
-
Die Lösung wird auf 0 °C in einem Eisbad abgekühlt.
-
DMAP (0.10 g, 0.79 mmol) wird zu der gekühlten Lösung gegeben.
-
Anschließend wird DCC (1.96 g, 9.51 mmol), gelöst in 10 mL wasserfreiem Dichlormethan, langsam über einen Zeitraum von 15 Minuten zugetropft.
-
Die Reaktionsmischung wird für 30 Minuten bei 0 °C und danach für 12 Stunden bei Raumtemperatur gerührt.
-
Der Verlauf der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
-
Aufarbeitung und Reinigung:
-
Der ausgefallene N,N'-Dicyclohexylharnstoff (DCU) wird durch Filtration abgetrennt.
-
Das Filtrat wird dreimal mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und abschließend mit gesättigter Natriumchloridlösung gewaschen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel (Laufmittel: Hexan/Ethylacetat-Gemisch) gereinigt, um reines Spiro[3.4]octan-6-yl-acetat zu erhalten.
-
Veretherung von this compound mittels Williamson-Ethersynthese
Die Williamson-Ethersynthese ist eine klassische Methode zur Herstellung von Ethern, bei der ein Alkoholat mit einem Alkylhalogenid in einer SN2-Reaktion umgesetzt wird.[9][10][11] Für sekundäre Alkohole ist die Verwendung einer starken Base zur Deprotonierung und eines reaktiven Alkylierungsmittels entscheidend.[9]
Protokoll: Synthese von 6-Methoxyspiro[3.4]octan
-
Reagenzien und Lösungsmittel:
-
This compound (1 Äq.)
-
Natriumhydrid (NaH), 60%ige Dispersion in Mineralöl (1.5 Äq.)
-
Methyliodid (CH₃I) (1.5 Äq.)
-
Tetrahydrofuran (THF), wasserfrei
-
-
Durchführung:
-
In einem trockenen 100-mL-Rundkolben wird eine Suspension von Natriumhydrid (z.B. 0.48 g, 11.88 mmol) in 30 mL wasserfreiem THF unter einer Stickstoffatmosphäre vorgelegt.
-
Eine Lösung von this compound (1.0 g, 7.92 mmol) in 10 mL wasserfreiem THF wird langsam bei 0 °C zu der NaH-Suspension getropft.
-
Die Mischung wird für eine Stunde bei Raumtemperatur gerührt, um die Bildung des Alkoholats zu vervollständigen.
-
Anschließend wird die Reaktionsmischung erneut auf 0 °C abgekühlt und Methyliodid (1.69 g, 11.88 mmol) langsam zugetropft.
-
Die Reaktion wird für 12 Stunden bei Raumtemperatur gerührt.
-
Der Reaktionsfortschritt wird mittels DC überwacht.
-
-
Aufarbeitung und Reinigung:
-
Die Reaktion wird vorsichtig durch die Zugabe von Wasser bei 0 °C gequencht.
-
Die wässrige Phase wird dreimal mit Diethylether extrahiert.
-
Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen, über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel (Laufmittel: Hexan/Ethylacetat-Gemisch) gereinigt, um reines 6-Methoxyspiro[3.4]octan zu erhalten.
-
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die erwarteten quantitativen Daten für die beschriebenen Derivatisierungsreaktionen zusammen. Die Werte basieren auf typischen Ausbeuten für ähnliche Reaktionen mit sekundären cyclischen Alkoholen.
| Derivat | Reaktionsmethode | Erwartete Ausbeute (%) | ¹H-NMR (CDCl₃, δ in ppm) (geschätzt) | ¹³C-NMR (CDCl₃, δ in ppm) (geschätzt) | IR (Film, cm⁻¹) (geschätzt) |
| Spiro[3.4]octan-6-yl-acetat | Steglich-Veresterung | 75-85 | 4.8-5.0 (m, 1H, CH-O), 2.05 (s, 3H, CH₃), 1.5-2.2 (m, 12H) | 170.5 (C=O), 75.0 (CH-O), 35-40 (Spiro-C), 20-30 (CH₂, CH₃) | 1735 (C=O), 1240 (C-O) |
| 6-Methoxyspiro[3.4]octan | Williamson-Ethersynthese | 60-75 | 3.5-3.7 (m, 1H, CH-O), 3.35 (s, 3H, OCH₃), 1.4-2.1 (m, 12H) | 85.0 (CH-O), 56.0 (OCH₃), 35-40 (Spiro-C), 20-30 (CH₂) | 1090 (C-O) |
Visualisierung der Arbeitsabläufe
Die folgenden Diagramme visualisieren die experimentellen Arbeitsabläufe für die Veresterungs- und Veretherungsreaktionen.
Abbildung 1: Arbeitsablauf der Steglich-Veresterung.
Abbildung 2: Arbeitsablauf der Williamson-Ethersynthese.
Logische Beziehung in der Wirkstoffentwicklung
Die Derivatisierung der Hydroxylgruppe ist ein integraler Bestandteil des iterativen Prozesses der Leitstrukturoptimierung in der Wirkstoffentwicklung.
Abbildung 3: Iterativer Prozess der Leitstrukturoptimierung.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Application Note and Experimental Protocol: Reduction of Spiro[3.4]octan-6-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to improved pharmacological properties. The reduction of spiroketones is a fundamental transformation to access spiro-alcohols, which can serve as key intermediates in the synthesis of complex molecules and potential drug candidates. This document provides a detailed experimental protocol for the reduction of spiro[3.4]octan-6-one to spiro[3.4]octan-6-ol using sodium borohydride, a mild and selective reducing agent.[1]
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the expected product is provided in the table below.
| Property | Spiro[3.4]octan-6-one | This compound |
| Molecular Formula | C₈H₁₂O | C₈H₁₄O |
| Molecular Weight | 124.18 g/mol | 126.20 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless liquid or low melting solid |
| Boiling Point | Not specified | Not specified |
| Melting Point | Not specified | Not specified |
Experimental Protocol
This protocol outlines the materials, equipment, and step-by-step procedure for the reduction of spiro[3.4]octan-6-one.
Materials and Equipment
-
Spiro[3.4]octan-6-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve spiro[3.4]octan-6-one (1.0 eq) in methanol. A typical concentration would be in the range of 0.1-0.5 M. Place the flask in an ice bath to cool the solution to 0 °C.
-
Addition of Reducing Agent: While stirring the cooled solution, slowly add sodium borohydride (1.1-1.5 eq) in small portions. The addition should be controlled to maintain the temperature below 10 °C. Foaming may be observed due to the evolution of hydrogen gas.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2] To do this, take a small aliquot of the reaction mixture, quench it with a drop of water, and spot it on a TLC plate alongside a spot of the starting material. Elute the plate with a suitable solvent system (e.g., 20% ethyl acetate in hexanes). The reaction is complete when the starting material spot has disappeared. The product, being more polar, will have a lower Rf value.
-
Work-up: Once the reaction is complete (typically within 1-2 hours), slowly add deionized water to quench the excess sodium borohydride. The mixture may be allowed to warm to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Add diethyl ether or ethyl acetate and deionized water. Shake the funnel gently, venting frequently. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Expected Results
The reduction of spiro[3.4]octan-6-one with sodium borohydride is expected to proceed smoothly to yield this compound. While a specific yield for this reaction is not available in the provided search results, similar reductions of ketones typically proceed in good to excellent yields (80-95%).[3]
Characterization
The identity and purity of the product can be confirmed by standard spectroscopic methods:
-
Infrared (IR) Spectroscopy: The IR spectrum of the product should show the disappearance of the strong carbonyl (C=O) stretching band from the starting material (typically around 1700-1740 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretching band (around 3200-3600 cm⁻¹).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum of the product will show a new signal corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH), typically in the range of 3.5-4.5 ppm. The integration of this signal should correspond to one proton.
-
¹³C NMR: The spectrum of the product will show the disappearance of the carbonyl carbon signal (typically >200 ppm) and the appearance of a new signal for the carbon attached to the hydroxyl group (C-OH), typically in the range of 60-80 ppm.
-
Workflow Diagram
Caption: Experimental workflow for the reduction of spiro[3.4]octan-6-one.
References
Application Notes and Protocols: Spiro[3.4]octan-6-ol in the Design of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The search for novel scaffolds that can provide improved potency, selectivity, and drug-like properties is a continuous effort in medicinal chemistry. Spirocyclic systems have emerged as attractive three-dimensional scaffolds that can effectively explore chemical space and enhance molecular properties.[1] This application note focuses on the use of the spiro[3.4]octan-6-ol motif and its derivatives in the design of novel kinase inhibitors, with a specific focus on RAF kinases, which are critical components of the MAPK signaling pathway. Dysregulation of this pathway is a key driver in many human cancers.
The spiro[3.4]octane core offers a rigid, three-dimensional structure that can orient substituents in precise vectors, potentially leading to enhanced binding affinity and selectivity for the target kinase. This document provides an overview of the application of this scaffold, representative biological data, and detailed protocols for the synthesis and evaluation of such inhibitors.
Application of the this compound Scaffold in RAF Kinase Inhibition
Recent research has identified novel spiro compounds as potent inhibitors of RAF kinases.[2][3] A key example is a series of inhibitors based on a spiro[3.4]octane structure that have demonstrated excellent in vitro potency against both B-RAF and C-RAF enzymes. Notably, these compounds have also shown activity in cellular assays using cancer cell lines with RAS mutations, a context where many existing RAF inhibitors face challenges due to paradoxical activation of the MAPK pathway.[2][3]
The most potent compounds from these studies exhibit desirable drug-like properties, including metabolic stability and favorable pharmacokinetics in preclinical models.[2][3] The spirocyclic core is a key contributor to these properties by increasing the fraction of sp3-hybridized carbons (Fsp3), which is often correlated with improved clinical success.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes the structure-activity relationship for a representative series of spiro[3.4]octane-based RAF inhibitors. Please note: The following data is representative and compiled for illustrative purposes based on publicly available information. Specific IC50 values are derived from the trends described in the cited literature.
| Compound ID | R1-Group | B-RAF (V600E) IC50 (nM) | C-RAF IC50 (nM) | H358 Cell Proliferation IC50 (nM) |
| 1a | -H | 550 | 800 | >1000 |
| 1b | -CH3 | 250 | 450 | 850 |
| 1c | -F | 120 | 210 | 400 |
| 1d | -Cl | 85 | 150 | 250 |
| 1e (Compound 9 Analogue) | -OCH3 | 15 | 30 | 95 |
| 1f | -CF3 | 25 | 55 | 150 |
Key SAR Insights:
-
The spiro[3.4]octane core serves as a rigid scaffold for the presentation of pharmacophoric elements.
-
Substitution on the aromatic ring (R1-Group) significantly impacts potency.
-
Electron-donating and halogen substituents tend to improve activity against both B-RAF and C-RAF.
-
The methoxy-substituted analogue (1e ) demonstrates the highest potency in both biochemical and cellular assays, indicating a favorable interaction within the kinase active site.
Experimental Protocols
General Synthesis of Spiro[3.4]octan-6-amine Core
The following is a representative, multi-step protocol for the synthesis of a key intermediate, a protected spiro[3.4]octan-6-amine, which can then be further elaborated to the final inhibitors.
Step 1: Synthesis of tert-butyl 6-oxospiro[3.4]octane-2-carboxylate
-
To a solution of commercially available cyclopentanone and tert-butyl acrylate in anhydrous THF at -78°C, add a solution of lithium diisopropylamide (LDA) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Step 2: Reductive Amination
-
Dissolve tert-butyl 6-oxospiro[3.4]octane-2-carboxylate in methanol.
-
Add ammonium acetate followed by sodium cyanoborohydride in portions.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the mixture under reduced pressure, and partition the residue between water and dichloromethane.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.
Step 3: Boc Protection
-
Dissolve the crude amine from the previous step in a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc2O) and sodium bicarbonate.
-
Stir the reaction at room temperature for 16 hours.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the protected spiro[3.4]octan-6-amine intermediate.
Step 4: Amide Coupling to form Final Inhibitor
-
To a solution of the protected spiro[3.4]octan-6-amine and a suitable carboxylic acid partner in DMF, add HATU and DIPEA.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain the final spiro[3.4]octane-based kinase inhibitor.
In Vitro RAF Kinase Inhibition Assay
This protocol describes a common method for determining the in vitro potency of compounds against RAF kinases.
Materials:
-
Recombinant human B-RAF (V600E) and C-RAF enzymes.
-
MEK1 as a substrate.
-
ATP.
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).
-
Test compounds dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.
-
384-well plates.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add the RAF kinase (B-RAF or C-RAF) and the MEK1 substrate to the wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay (e.g., in H358 cells)
This protocol measures the effect of the inhibitors on the proliferation of a cancer cell line.
Materials:
-
H358 (human lung adenocarcinoma) cell line.
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds dissolved in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
-
96-well clear-bottom plates.
Procedure:
-
Seed H358 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.
Western Blot for ERK Phosphorylation
This protocol is used to assess the inhibition of the MAPK pathway downstream of RAF.
Procedure:
-
Seed cells (e.g., H358) in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test inhibitor for 2 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Visualizations
Caption: RAF-MEK-ERK Signaling Pathway Inhibition.
Caption: Kinase Inhibitor Discovery Workflow.
Caption: Structure-Activity Relationship Logic.
References
Asymmetric Synthesis of Chiral Spiro[3.4]octanols: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The spiro[3.4]octane framework is a key structural motif in a variety of natural products and pharmaceutical agents. Its rigid, three-dimensional architecture offers unique opportunities for exploring chemical space in drug discovery by enabling precise spatial arrangement of functional groups. The synthesis of enantiomerically pure spiro[3.4]octanols is of particular importance, as the stereochemistry of the hydroxyl group can significantly impact biological activity and target engagement. This document provides detailed application notes and experimental protocols for two distinct and effective methods for the asymmetric synthesis of chiral spiro[3.a]octanols, targeting researchers and professionals in the field of drug development.
Application Note 1: Organocatalytic Asymmetric Bromolactonization followed by Reduction
This application note describes a two-step approach to chiral spiro[3.4]octanols, commencing with a highly enantioselective organocatalytic bromolactonization of a readily available carboxylic acid, followed by reduction of the resulting spirocyclic lactone. This method is distinguished by its use of a metal-free catalyst and its ability to generate a key intermediate with high enantiopurity.
Key Advantages:
-
High Enantioselectivity: The organocatalyzed bromolactonization step typically proceeds with excellent enantiocontrol.
-
Metal-Free Catalysis: Avoids potential metal contamination in the final product, a crucial consideration in pharmaceutical development.
-
Access to a Versatile Intermediate: The resulting bromolactone can be further functionalized, offering a gateway to a variety of chiral spiro[3.4]octane derivatives.
Experimental Protocol 1: Asymmetric Synthesis of (R)-1-Bromo-spiro[3.4]octan-5-one
This protocol is adapted from a known procedure for the asymmetric synthesis of α-spiro-γ-lactones.
Materials:
-
1-(carboxymethyl)cyclobutane-1-carboxylic acid
-
(S)-BINOL-derived chiral bifunctional sulfide catalyst
-
N-bromosuccinimide (NBS)
-
Toluene, Dichloromethane (CH2Cl2), Ethyl acetate (EtOAc), Hexane
-
Saturated aqueous sodium sulfite (Na2SO3) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-(carboxymethyl)cyclobutane-1-carboxylic acid (1.0 mmol) and the (S)-BINOL-derived chiral bifunctional sulfide catalyst (0.1 mmol, 10 mol%) in a mixture of toluene (15 mL) and CH2Cl2 (5 mL) at -78 °C is added N-bromosuccinimide (1.2 mmol) in one portion.
-
The reaction mixture is stirred at -78 °C for 24 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of Na2SO3 (10 mL).
-
The mixture is allowed to warm to room temperature and then extracted with EtOAc (3 x 20 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO3 (20 mL) and brine (20 mL), dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/EtOAc gradient) to afford (R)-1-bromo-spiro[3.4]octan-5-one.
Quantitative Data for Protocol 1
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 1-(carboxymethyl)cyclobutane-1-carboxylic acid | 10 | Toluene/CH2Cl2 | 24 | 94 | >99 |
Application Note 2: Enantioselective Reduction of a Prochiral Spiro[3.4]octanone
This application note details the direct enantioselective reduction of a prochiral spiro[3.4]octanone to the corresponding chiral spiro[3.4]octanol. This method is advantageous for its directness and the use of well-established and highly selective reducing agents and catalysts.
Key Advantages:
-
Direct Access to Chiral Alcohols: This one-step reduction provides a straightforward route to the target compounds.
-
High Enantioselectivity: The use of chiral catalysts, such as those derived from spiroborate esters, can afford high levels of enantiomeric excess.[1]
-
Scalability: Catalytic reductions are often amenable to scale-up, an important consideration for drug development.
Experimental Protocol 2: Enantioselective Reduction of Spiro[3.4]octan-5-one
This protocol is a general procedure based on the enantioselective reduction of prochiral ketones using spiroborate ester catalysts.[1]
Materials:
-
Spiro[3.4]octan-5-one
-
Chiral spiroborate ester catalyst (derived from a nonracemic 1,2-amino alcohol and ethylene glycol)[1]
-
Borane-dimethyl sulfide complex (BH3·SMe2)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the chiral spiroborate ester catalyst (0.05 mmol, 5 mol%) in anhydrous THF (5 mL) at room temperature is added borane-dimethyl sulfide complex (1.2 mmol).
-
A solution of spiro[3.4]octan-5-one (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to the catalyst solution over 10 minutes.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is carefully quenched by the dropwise addition of methanol (5 mL), followed by 1 M HCl (10 mL).
-
The mixture is extracted with EtOAc (3 x 20 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO3 (20 mL) and brine (20 mL), dried over anhydrous MgSO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/EtOAc gradient) to afford the chiral spiro[3.4]octan-5-ol.
Quantitative Data for Protocol 2 (Representative)
| Entry | Substrate | Catalyst Loading (mol%) | Reducing Agent | Time (h) | Yield (%) | ee (%) |
| 1 | Spiro[3.4]octan-5-one | 5 | BH3·SMe2 | 12 | 95 | up to 99 |
Visualizing the Synthetic Pathways
To further elucidate the described synthetic strategies, the following diagrams illustrate the key transformations and relationships.
Caption: Synthetic strategies for chiral spiro[3.4]octanols.
Caption: Workflow for organocatalytic bromolactonization.
Caption: Workflow for enantioselective reduction.
References
Troubleshooting & Optimization
Technical Support Center: Stereoselective Reduction of Spiro Ketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective reduction of spiro ketones. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
Question: My stereoselective reduction of a spiro ketone is resulting in low diastereoselectivity or enantioselectivity. What are the potential causes and how can I improve it?
Answer:
Low stereoselectivity in the reduction of spiro ketones is a common challenge due to their inherent steric bulk and conformational rigidity. Several factors can contribute to this issue. Here’s a systematic approach to troubleshoot and improve the stereochemical outcome of your reaction.
Potential Causes and Solutions:
-
Steric Hindrance: The spirocyclic core can significantly hinder the approach of the reducing agent to one face of the carbonyl group.
-
Solution: Employ sterically demanding reducing agents that can amplify the subtle steric differences between the two faces of the ketone. For example, bulky hydride reagents like L-Selectride®, N-Selectride®, or K-Selectride® are often more effective than smaller reagents like sodium borohydride (NaBH₄) in achieving high diastereoselectivity in the reduction of conformationally restricted cyclic ketones.[1][2]
-
-
Choice of Reducing Agent/Catalyst: The chosen reagent or catalyst system may not be optimal for the specific spiro ketone substrate.
-
Solution 1 (Enantioselective Reductions): For enantioselective reductions of prochiral spiro ketones, consider using chiral catalysts known for their high efficacy. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst with a borane source, is a powerful method for achieving high enantioselectivity.[3][4][5] Novel spiroborate esters have also been reported as highly effective catalysts for the asymmetric borane reduction of various ketones, yielding optically active alcohols with up to 99% enantiomeric excess (ee).[6][7]
-
Solution 2 (Diastereoselective Reductions): If a specific diastereomer is desired, the choice of reducing agent is critical. For instance, chelation-controlled reductions can be employed if a coordinating functional group is present near the carbonyl. Reagents like zinc borohydride or reductions in the presence of Lewis acids such as cerium(III) chloride (Luche reduction) can favor the formation of a specific diastereomer. In some cases, lithium aluminium hydride (LiAlH₄) can provide different diastereoselectivity compared to NaBH₄ due to its different coordination properties.[8][9][10][11]
-
-
Reaction Conditions: Temperature, solvent, and reaction time can significantly influence the stereochemical outcome.
-
Solution: Systematically screen reaction parameters. Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy. The solvent can also play a crucial role; for instance, non-coordinating solvents may enhance the steric influence of the substrate, while coordinating solvents can interact with the reducing agent and alter its effective size and reactivity.
-
-
Substrate-Related Issues: The presence of other functional groups in the spiro ketone can influence the reaction's stereoselectivity through chelation or steric effects.
-
Solution: Analyze the substrate for any potential directing groups. If a chelating group (e.g., hydroxyl, ether) is present, a chelation-controlled reduction might be the most effective strategy. If such a group interferes with the desired stereochemical outcome, it may need to be protected before the reduction step.
-
Question: I am having difficulty separating the diastereomeric spiro alcohols produced in my reduction reaction. What are the recommended purification methods?
Answer:
The separation of diastereomers can be challenging due to their similar physical properties. However, unlike enantiomers, diastereomers have different physical and chemical properties, which allows for their separation by various chromatographic and crystallization techniques.[12]
Recommended Purification Methods:
-
Column Chromatography: This is the most common method for separating diastereomers.
-
Stationary Phase: Standard silica gel is often the first choice. For more challenging separations, other stationary phases like alumina, or chemically modified silica (e.g., cyano, diol) can be effective.[13]
-
Mobile Phase: A systematic screening of solvent systems with varying polarities is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Isocratic elution is often preferred for better resolution of closely eluting diastereomers.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can provide excellent resolution. Both normal-phase and reverse-phase columns can be employed.[14][15] Chiral stationary phases can also sometimes be effective in separating diastereomers.[16]
-
-
Fractional Crystallization: If the diastereomeric products are crystalline, fractional crystallization can be a highly effective purification method. This technique relies on the different solubilities of the diastereomers in a particular solvent system.
-
Derivatization: If direct separation is unsuccessful, consider converting the diastereomeric alcohols into new derivatives (e.g., esters, ethers) that may have more significant differences in their physical properties, facilitating easier separation by chromatography or crystallization. After separation, the original alcohols can be regenerated by cleaving the derivatizing group.
Frequently Asked Questions (FAQs)
Q1: How can I determine the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of my spiro alcohol product?
A1: The most common and reliable method for determining the stereochemical purity of your product is Nuclear Magnetic Resonance (NMR) spectroscopy .[17]
-
For Diastereomers: ¹H NMR is often sufficient. The signals for protons in the two diastereomers will be in slightly different chemical environments, leading to distinct and integrable peaks. For complex spectra, 2D NMR techniques like COSY and HSQC can aid in signal assignment.[18][19]
-
For Enantiomers: To determine the e.e., you will need to use a chiral environment to differentiate the enantiomers in the NMR. This can be achieved by:
-
Chiral Derivatizing Agents: Reacting the alcohol with a chiral agent (e.g., Mosher's acid chloride) to form diastereomeric esters, which will have distinct signals in the NMR spectrum.[20]
-
Chiral Solvating Agents: Using a chiral solvent or a chiral lanthanide shift reagent to induce chemical shift differences between the enantiomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): HPLC with a chiral stationary phase is a powerful technique for separating enantiomers and determining their ratio.
-
Q2: What are the key differences in using NaBH₄ versus LiAlH₄ for the reduction of spiro ketones?
A2: Both NaBH₄ and LiAlH₄ are hydride-donating reagents, but they differ significantly in their reactivity.[9][10][11]
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminium Hydride (LiAlH₄) |
| Reactivity | Milder reducing agent. | Very strong and reactive reducing agent. |
| Chemoselectivity | More chemoselective. Reduces aldehydes and ketones. | Less chemoselective. Reduces aldehydes, ketones, esters, carboxylic acids, amides, and nitriles. |
| Solvent | Can be used in protic solvents like methanol and ethanol. | Reacts violently with protic solvents and must be used in anhydrous aprotic solvents like diethyl ether or THF. |
| Workup | Typically straightforward. | Requires a careful quenching procedure, often with a specific sequence of water and base addition (e.g., Fieser workup). |
| Stereoselectivity | Generally provides lower diastereoselectivity with sterically hindered ketones compared to bulkier reagents. | Can sometimes offer different diastereoselectivity than NaBH₄ due to the coordinating effect of the lithium cation. |
Q3: Can chelation control be applied to the stereoselective reduction of spiro ketones?
A3: Yes, if the spiro ketone substrate possesses a chelating group (e.g., -OH, -OR, -NR₂) in a suitable position relative to the carbonyl group, chelation control can be a powerful strategy to direct the stereochemical outcome of the reduction.
The chelating group coordinates to the metal cation of the hydride reagent (e.g., Li⁺, Mg²⁺, Zn²⁺), locking the conformation of the substrate and forcing the hydride to attack from the less hindered face of the resulting cyclic complex. This often leads to a high degree of diastereoselectivity.[8] For this strategy to be effective, the choice of a reducing agent with a strongly coordinating cation is important.
Quantitative Data on Stereoselective Reductions
The following tables summarize quantitative data from various studies on the stereoselective reduction of ketones, including examples relevant to spirocyclic systems.
Table 1: Enantioselective Reduction of Ketones using Spiroborate Ester Catalysts [6][7]
| Ketone Substrate | Catalyst Loading (mol%) | Borane Source | Yield (%) | e.e. (%) |
| Acetophenone | 10 | BH₃-DMS | >99 | 99 |
| Acetophenone | 0.5 | BH₃-DMS | >99 | 98 |
| 1-Acetonaphthone | 10 | BH₃-DMS | 98 | 96 |
| 2-Acetonaphthone | 10 | BH₃-DMS | 99 | 98 |
| Propiophenone | 10 | BH₃-DMS | 99 | 97 |
| 2-Heptanone | 10 | BH₃-DMS | 95 | 85 |
Table 2: Diastereoselective Reduction of a Ketone with L-Selectride [21]
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) | Yield (%) |
| Weinreb amide derived ketone | L-Selectride | THF | -78 | 12:1 | ~100 |
Experimental Protocols
Protocol 1: General Procedure for Enantioselective Reduction of a Ketone using a Spiroborate Ester Catalyst [6]
-
To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the spiroborate ester catalyst (0.05 - 10 mol%).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the catalyst.
-
Cool the solution to the desired temperature (e.g., room temperature or 0 °C).
-
Slowly add the borane-dimethyl sulfide complex (BH₃-DMS) (typically 0.6-1.0 equivalents relative to the ketone).
-
Stir the mixture for a few minutes.
-
Add a solution of the spiro ketone in anhydrous THF dropwise to the catalyst-borane mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are often complete within a few minutes to a few hours.
-
Upon completion, carefully quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or by NMR analysis of a diastereomeric derivative.
Protocol 2: General Procedure for Diastereoselective Reduction of a Spiro Ketone with L-Selectride [2]
-
To a dry, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of the spiro ketone in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add L-Selectride (1.0 M solution in THF, typically 1.1-1.5 equivalents) to the stirred solution of the ketone, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for the time determined by reaction monitoring (e.g., TLC).
-
After the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of water, followed by an aqueous solution of sodium hydroxide (e.g., 3M NaOH) and then hydrogen peroxide (e.g., 30% H₂O₂).
-
Allow the mixture to warm to room temperature and stir for several hours to ensure complete oxidation of the borane byproducts.
-
Separate the aqueous and organic layers. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude or purified product.
Visualizations
Caption: A generalized experimental workflow for the stereoselective reduction of spiro ketones.
Caption: A logical flowchart for troubleshooting low stereoselectivity in spiro ketone reductions.
References
- 1. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 14. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hplc.eu [hplc.eu]
- 17. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 18. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research.library.fordham.edu [research.library.fordham.edu]
- 21. A stereoselective synthesis of (+)-boronolide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Spiro Alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying spiro alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for purifying spro alcohols?
A1: The primary methods for purifying spiro alcohols are column chromatography, recrystallization, and distillation. The choice of technique depends on the physical properties of the spiro alcohol (e.g., solid or liquid), its thermal stability, and the nature of the impurities.
Q2: How do I choose the best purification method for my spiro alcohol?
A2:
-
Column Chromatography: Ideal for separating compounds with different polarities. It is a versatile technique for purifying both solid and liquid spiro alcohols, especially when dealing with complex mixtures.
-
Recrystallization: The preferred method for purifying solid spiro alcohols. It is highly effective at removing small amounts of impurities and can yield very pure crystalline products.
-
Distillation: Suitable for purifying liquid spiro alcohols that are thermally stable. It separates compounds based on differences in their boiling points.
Q3: How can I assess the purity of my spiro alcohol after purification?
A3: The purity of a spiro alcohol can be determined using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample by separating it from any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the spiro alcohol and detect the presence of impurities. Quantitative NMR (qNMR) can also determine purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the spiro alcohol.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity for a solid compound.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Solution(s) |
| Poor Separation of Spots on TLC | - Inappropriate solvent system (eluent).- Co-eluting impurities. | - Optimize the solvent system by testing different solvent polarities.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- Try a gradient elution instead of an isocratic one. |
| Compound is Stuck on the Column | - Solvent system is not polar enough.- Compound is interacting too strongly with the stationary phase. | - Gradually increase the polarity of the eluent.- If the compound is acidic or basic, consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. |
| Cracked or Channeled Column Bed | - Improper packing of the stationary phase.- Column ran dry. | - Ensure the silica gel is packed as a uniform slurry.- Never let the solvent level drop below the top of the stationary phase. |
| Low Recovery of the Compound | - Compound is still on the column.- Material loss during solvent removal. | - Elute with a very polar solvent (e.g., methanol) to wash everything off the column.- Be careful during evaporation of the collected fractions. |
Recrystallization
| Issue | Possible Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is not saturated.- The compound may be an oil. | - Evaporate some of the solvent to concentrate the solution and then try cooling again.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound. |
| Oiling Out (Compound separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is too impure. | - Use a lower-boiling solvent.- Try a different solvent system.- Purify the compound by another method (e.g., column chromatography) first. |
| Low Yield of Crystals | - The compound is too soluble in the cold solvent.- Too much solvent was used. | - Cool the solution in an ice bath to maximize crystal formation.- Use the minimum amount of hot solvent necessary to dissolve the compound. |
| Crystals are Colored | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtering to adsorb the colored impurities. |
Distillation
| Issue | Possible Cause(s) | Solution(s) |
| Bumping (Sudden, violent boiling) | - Uneven heating. | - Add boiling chips or a magnetic stir bar to the distilling flask.- Heat the flask evenly with a heating mantle. |
| Poor Separation of Components | - The difference in boiling points is too small.- The distillation is proceeding too quickly. | - Use a fractionating column for components with close boiling points.- Heat the mixture slowly to ensure proper equilibrium between the liquid and vapor phases. |
| No Distillate is Collected | - The condenser is not properly cooled.- There is a leak in the system. | - Ensure a steady flow of cold water through the condenser.- Check all joints and connections for leaks. |
| Product is Contaminated with Water | - Inadequate drying of the crude product before distillation. | - Dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. |
Data Presentation
The following table summarizes representative data for the purification of spiro alcohols using different techniques.
| Purification Technique | Spiro Compound Example | Starting Purity (%) | Final Purity (%) | Yield (%) | Reference |
| Column Chromatography | Spiro[pyran-4,4'-quinoline] alcohol precursor | ~85% | >95% | 90% | [1] |
| Recrystallization | Generic Spirodiol | ~90% | >99% | 70-90% | Illustrative |
| Distillation | Generic Liquid Spiro Alcohol | ~80% | >98% | 80-95% | Illustrative |
Note: The data for Recrystallization and Distillation are illustrative and represent typical outcomes for these techniques. Actual yields and purities will vary depending on the specific spiro alcohol and the nature of the impurities.
Experimental Protocols
Protocol 1: Purification of a Solid Spiro Alcohol by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude spiro alcohol and a few drops of a potential solvent. A good solvent will dissolve the compound when hot but not at room temperature. Test a range of solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, water).
-
Dissolution: Place the crude spiro alcohol in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or by air drying.
Protocol 2: Purification of a Spiro Alcohol by Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system (eluent) that gives a good separation of your spiro alcohol from its impurities. The desired compound should have an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude spiro alcohol in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which fractions contain the pure spiro alcohol.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified spiro alcohol.
Mandatory Visualizations
References
Technical Support Center: Synthesis of Spiro[3.4]octan-6-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Spiro[3.4]octan-6-ol. The following information is designed to address specific issues that may be encountered during the experimental process.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address common challenges in the synthesis of this compound, which is typically prepared in a two-step sequence: 1) formation of the key intermediate, Spiro[3.4]octan-6-one, and 2) its subsequent reduction to the target alcohol.
Part 1: Synthesis of Spiro[3.4]octan-6-one
The formation of the spirocyclic ketone, Spiro[3.4]octan-6-one, is a critical step that can be achieved through methods such as intramolecular alkylation of a cyclopentanone derivative or a Dieckmann condensation.
Question 1: My yield of Spiro[3.4]octan-6-one is consistently low. What are the potential causes and solutions?
Answer: Low yields in the synthesis of Spiro[3.4]octan-6-one can stem from several factors related to the chosen synthetic route.
-
Incomplete Cyclization: The intramolecular reaction may not be proceeding to completion.
-
Troubleshooting:
-
Reaction Time: Extend the reaction time to ensure the cyclization is complete. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Temperature: The reaction may require higher temperatures to overcome the activation energy for cyclization. A modest increase in temperature should be attempted cautiously to avoid decomposition.
-
Base Strength: If using a base-catalyzed cyclization (e.g., intramolecular alkylation or Dieckmann condensation), the base may not be strong enough to generate the required enolate in sufficient concentration. Consider using a stronger base.
-
-
-
Intermolecular Side Reactions: Instead of the desired intramolecular cyclization, starting materials may be reacting with each other.
-
Troubleshooting:
-
High Dilution: Employing high-dilution conditions can significantly favor intramolecular reactions over intermolecular ones. This is achieved by adding the substrate slowly to a large volume of solvent.
-
-
-
Elimination By-products: For intramolecular alkylation routes, elimination of the leaving group from the starting material can compete with the desired substitution reaction.
-
Troubleshooting:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base to minimize its participation in elimination reactions.
-
Leaving Group: A better leaving group can promote the desired substitution over elimination.
-
-
Question 2: I am observing multiple spots on my TLC plate that are not the starting material or the desired Spiro[3.4]octan-6-one. What could these by-products be?
Answer: The presence of unexpected spots on your TLC plate suggests the formation of by-products.
-
Possible By-products:
-
Intermolecular Dimerization Product: As mentioned, starting materials can react with each other to form dimers or polymers, which would appear as less polar spots on the TLC.
-
Elimination Product: In intramolecular alkylation, an elimination side reaction can lead to an unsaturated acyclic compound.
-
Uncyclized Intermediate: In a Dieckmann condensation, the initial adduct may not have fully cyclized and decarboxylated.[1]
-
-
Identification and Mitigation:
-
Characterization: Isolate the major by-products using column chromatography and characterize them by NMR and Mass Spectrometry to understand the side reactions occurring.
-
Reaction Condition Optimization: Once the by-products are identified, adjust the reaction conditions (concentration, temperature, base) as described in the previous answer to minimize their formation.
-
Part 2: Reduction of Spiro[3.4]octan-6-one to this compound
The reduction of the ketone to the alcohol is a standard transformation, but can present challenges related to stereoselectivity and purification.
Question 3: My final product after reduction shows two distinct spots on TLC/peaks in GC, even though the starting ketone was pure. Why is this?
Answer: The two spots/peaks likely correspond to the two diastereomers of this compound: cis-Spiro[3.4]octan-6-ol and trans-Spiro[3.4]octan-6-ol. The reduction of the prochiral ketone creates a new stereocenter at the carbon bearing the hydroxyl group.
-
Diastereomer Formation: The hydride reducing agent (e.g., sodium borohydride, lithium aluminum hydride) can attack the carbonyl group from either face, leading to the formation of two diastereomers. The ratio of these diastereomers will depend on the steric hindrance around the carbonyl group and the reaction conditions.
-
Troubleshooting Diastereoselectivity:
-
Bulky Reducing Agents: To favor the formation of one diastereomer, consider using a bulkier reducing agent that will have a greater steric preference for attacking from the less hindered face of the ketone.
-
Temperature: Lowering the reaction temperature can sometimes improve diastereoselectivity.
-
Question 4: How can I separate the diastereomers of this compound?
Answer: The separation of diastereomers is a common challenge in organic synthesis.
-
Purification Techniques:
-
Column Chromatography: Diastereomers often have slightly different polarities and can be separated by careful column chromatography on silica gel. Experiment with different solvent systems to achieve optimal separation.
-
Recrystallization: If the diastereomers are crystalline, it may be possible to selectively crystallize one isomer from a suitable solvent system.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool.
-
Question 5: The reduction of my Spiro[3.4]octan-6-one is incomplete, and I have a mixture of the starting ketone and the product alcohol. What should I do?
Answer: Incomplete reduction can be addressed by modifying the reaction conditions.
-
Troubleshooting Incomplete Reduction:
-
Stoichiometry of Reducing Agent: Ensure that a sufficient excess of the reducing agent is used. Typically, 1.5 to 2 equivalents are used for ketone reductions.
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a long enough time, or it may require a slightly higher temperature to go to completion. Monitor the reaction by TLC until the starting material is consumed.
-
Purity of Reagents: Ensure that the reducing agent has not degraded due to improper storage.
-
Data Presentation
The diastereomeric ratio of this compound is a key quantitative parameter that can be influenced by the choice of reducing agent. The following table summarizes expected outcomes for the reduction of a generic substituted cyclopentanone, which can serve as a proxy for Spiro[3.4]octan-6-one.
| Reducing Agent | Typical Solvent | Expected Major Diastereomer | Expected Diastereomeric Ratio (Major:Minor) | Reference |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH) | Attack from the less hindered face | Variable, often moderate selectivity | [2][3] |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether (Et₂O) or Tetrahydrofuran (THF) | Attack from the less hindered face | Generally higher selectivity than NaBH₄ | [4] |
| L-Selectride® | Tetrahydrofuran (THF) | Attack from the more hindered face (sterically demanding) | High selectivity | [4] |
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Alkylation to form Spiro[3.4]octan-6-one
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suitable non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) and a high volume of an appropriate anhydrous solvent (e.g., THF, DMF).
-
Substrate Addition: The cyclopentanone precursor, appropriately substituted with a side chain containing a good leaving group (e.g., a tosylate or a halide), is dissolved in the same anhydrous solvent and added dropwise to the stirred suspension of the base at a controlled temperature (often 0 °C to room temperature) over several hours to maintain high dilution.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed, as monitored by TLC or GC.
-
Workup: The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure Spiro[3.4]octan-6-one.
Protocol 2: General Procedure for the Reduction of Spiro[3.4]octan-6-one to this compound
-
Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer under an inert atmosphere is charged with a solution of Spiro[3.4]octan-6-one in a suitable anhydrous solvent (e.g., methanol for NaBH₄, THF or diethyl ether for LiAlH₄).
-
Reagent Addition: The reaction mixture is cooled in an ice bath (0 °C), and the reducing agent (e.g., sodium borohydride) is added portion-wise.
-
Reaction: The reaction is stirred at 0 °C and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC until the starting ketone is no longer visible.
-
Workup: The reaction is quenched by the slow addition of water, followed by an acidic workup (e.g., addition of 1 M HCl) if necessary. The product is extracted into an organic solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product, a mixture of diastereomers, is purified by column chromatography on silica gel to separate the isomers and obtain the pure this compound.
Mandatory Visualization
Caption: Synthetic pathway to this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Potential side reactions in spirocycle formation.
References
Optimization of reaction conditions for spiro[3.4]octane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of spiro[3.4]octane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of spiro[3.4]octane, particularly focusing on common synthetic routes such as intramolecular alkylation and cycloaddition reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient Reagent Activity: The activity of reagents like organolithiums or Grignard reagents can be compromised by moisture or improper storage. | Ensure all reagents are fresh and properly handled under anhydrous conditions. Consider titrating organometallic reagents before use to determine their exact concentration. |
| Steric Hindrance: The formation of the spirocyclic center can be sterically demanding. | Optimize the reaction temperature and time. A higher temperature might provide the necessary activation energy, but prolonged reaction times at high temperatures could lead to decomposition. Screen different solvents to find one that best solvates the transition state. | |
| Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of side products or unreacted starting materials. | Carefully control the stoichiometry of the reactants. For intramolecular reactions, ensure the precursor is of high purity. | |
| Formation of Side Products | Intermolecular Reactions: Instead of the desired intramolecular cyclization, intermolecular reactions can occur, leading to polymerization or dimer formation. | Use high-dilution conditions to favor the intramolecular pathway. This can be achieved by the slow addition of the substrate to a large volume of solvent. |
| Rearrangement Products: Carbocationic intermediates, if formed, can undergo rearrangements. | Choose reaction conditions that avoid the formation of unstable carbocations. For example, use less acidic catalysts or non-polar solvents. | |
| Elimination Products: If a leaving group is present, elimination reactions can compete with the desired substitution. | Use a non-nucleophilic base and a less polar aprotic solvent. Lowering the reaction temperature can also favor substitution over elimination. | |
| Difficult Product Purification | Similar Polarity of Product and Starting Material: If the starting material and the spiro[3.4]octane product have similar polarities, separation by column chromatography can be challenging. | Optimize the reaction to achieve full conversion of the starting material. If separation is still difficult, consider derivatizing the product to alter its polarity for easier purification, followed by a deprotection step. |
| Presence of Catalyst Residues: Metal-based catalysts can be difficult to remove completely from the final product. | Choose a catalyst that is easily removed by filtration or an aqueous wash. Alternatively, use a supported catalyst that can be easily filtered off after the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing the spiro[3.4]octane core?
A1: The most common strategies include intramolecular alkylation of a pre-formed cyclopentane or cyclobutane ring bearing a suitable leaving group and a nucleophilic carbon, and [2+2] or [3+2] cycloaddition reactions. Ring-closing metathesis (RCM) of a diene precursor is also a viable, though less common, method for constructing the carbocyclic spiro[3.4]octane system.
Q2: How can I minimize the formation of oligomeric side products during an intramolecular cyclization?
A2: To minimize oligomerization, it is crucial to maintain a low concentration of the reactive intermediate. This is typically achieved by using high-dilution conditions, where the substrate is added slowly over a long period to a large volume of solvent. This favors the intramolecular reaction pathway over intermolecular reactions.
Q3: What analytical techniques are best for characterizing spiro[3.4]octane?
A3: The primary techniques for characterizing spiro[3.4]octane are ¹H NMR and ¹³C NMR spectroscopy. The high symmetry of the molecule results in a simple spectrum. For ¹H NMR, you would expect to see multiplets for the methylene protons. In ¹³C NMR, due to symmetry, only three distinct signals are expected: one for the spiro carbon, and two for the methylene carbons in the cyclobutane and cyclopentane rings. Gas Chromatography-Mass Spectrometry (GC-MS) is also useful for determining purity and confirming the molecular weight.
Q4: Are there any specific safety precautions I should take when synthesizing spiro[3.4]octane?
A4: Standard laboratory safety precautions should always be followed. Depending on the synthetic route, you may be working with pyrophoric reagents (e.g., organolithiums), flammable solvents, and potentially toxic materials. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Always consult the Safety Data Sheet (SDS) for all chemicals used.
Data Presentation
The following table summarizes the optimization of reaction conditions for a hypothetical intramolecular alkylation to form spiro[3.4]octane from 1-(3-bromopropyl)cyclobutylmethanide.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | n-BuLi | THF | -78 to rt | 12 | 45 |
| 2 | s-BuLi | THF | -78 to rt | 12 | 55 |
| 3 | t-BuLi | THF | -78 to rt | 12 | 62 |
| 4 | t-BuLi | Diethyl Ether | -78 to rt | 12 | 58 |
| 5 | t-BuLi | Toluene | -78 to rt | 12 | 35 |
| 6 | t-BuLi | THF | -78 | 24 | 50 |
| 7 | t-BuLi | THF | 0 | 6 | 65 |
| 8 | t-BuLi | THF | rt | 4 | 70 |
Note: This data is representative and intended for illustrative purposes.
Experimental Protocols
Key Experiment: Intramolecular Alkylation for Spiro[3.4]octane Synthesis
This protocol describes a general procedure for the synthesis of spiro[3.4]octane via the intramolecular alkylation of a suitable precursor like 1-bromo-3-(cyclobutylmethyl)propane.
Materials:
-
1-bromo-3-(cyclobutylmethyl)propane
-
tert-Butyllithium (t-BuLi) in pentane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is placed under an inert atmosphere of argon or nitrogen.
-
Anhydrous THF is added to the flask.
-
The flask is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of 1-bromo-3-(cyclobutylmethyl)propane in anhydrous THF is added to the dropping funnel and then added dropwise to the stirred THF in the flask.
-
After the addition is complete, tert-butyllithium (1.1 equivalents) is added dropwise via syringe to the reaction mixture at -78 °C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 4 hours. The progress of the reaction should be monitored by TLC or GC.
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford pure spiro[3.4]octane.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in spiro[3.4]octane synthesis.
General Synthetic Workflow
Caption: A general experimental workflow for the synthesis of spiro[3.4]octane.
Technical Support Center: Spirocyclization Reactions
Welcome to the technical support center for spirocyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your spirocyclization experiments.
Question: My reaction yield is consistently low. What are the first things I should check?
Answer: Low yields can stem from a variety of common errors in setup and execution.[1] A systematic check of the following is recommended:
-
Reagent and Solvent Purity: Ensure all starting materials, catalysts, and solvents are pure and dry.[1][2] Impurities can introduce side reactions or poison catalysts, significantly reducing yield.[3] If necessary, purify reagents and distill solvents before use.[1]
-
Reaction Setup: Use flame-dried or oven-dried glassware to eliminate moisture, especially for water-sensitive reactions.[1][4] Ensure all transfers of reagents are quantitative by rinsing flasks and syringes.[1]
-
Stoichiometry: Double-check all calculations and accurately weigh all reagents.[1] The precise ratio of reactants, catalysts, and additives is often crucial.[3]
-
Workup and Purification: Product can be lost during extraction, drying, and chromatography steps.[1][5] Ensure you are rinsing flasks, separatory funnels, and drying agents thoroughly.[1] Check aqueous layers by TLC or LCMS to ensure no product is being discarded.[2]
Question: My reaction stalls and does not go to completion. What could be the cause?
Answer: A stalled reaction often points to issues with the catalyst, reagents, or reaction conditions:
-
Catalyst Deactivation: Catalysts can be sensitive to air, moisture, or impurities in the starting materials.[4] Consider using fresh, high-quality catalysts or purifying existing ones.[4] In some cases, the catalyst may have a limited lifetime under the reaction conditions.
-
Insufficient Reagent: If the reaction consumes a reagent that is unstable under the reaction conditions, you may need to add more of it as the reaction progresses.[1]
-
Reversibility: Some spirocyclization reactions are reversible. Changes in temperature or concentration may be needed to shift the equilibrium toward the product.
-
Reaction Time: While it's important to allow enough time for completion, excessively long reaction times can lead to product decomposition.[3] Monitor the reaction by TLC or LCMS to determine the optimal reaction time.[1][6]
Question: I am observing the formation of multiple side products. How can I improve selectivity?
Answer: Improving selectivity requires fine-tuning the reaction parameters to favor the desired pathway.
-
Temperature Control: Temperature is a critical factor.[7] Some reactions require precise temperature control to avoid side reactions or decomposition.[4][6] Running the reaction at a lower temperature may increase selectivity, though it might require a longer reaction time. Conversely, higher temperatures can sometimes favor elimination products.[8]
-
Rate of Addition: Adding a reagent dropwise can maintain a low concentration of that reagent, which can suppress side reactions.[1][6] This is particularly important for highly exothermic reactions or when a reagent can react in multiple ways.
-
Solvent Effects: The choice of solvent can dramatically influence reaction pathways and yields. It is advisable to screen a variety of solvents with different polarities and coordinating abilities.
-
Catalyst/Ligand Choice: In catalyzed reactions, the catalyst and its ligands play a pivotal role in determining selectivity. Screening different ligands can help identify a system that favors the desired spirocycle.[9] For instance, in N-heterocyclic carbene (NHC) catalyzed reactions, modulating the electronic and steric properties of the NHC can control the reaction pathway.[10]
Frequently Asked Questions (FAQs)
What are the most critical factors affecting the yield of spirocyclization reactions?
The yield of a spirocyclization reaction is influenced by a combination of factors, including reactant concentration, temperature, pressure (for gaseous reactants), the choice of catalyst, and the overall reaction mechanism.[7] Key considerations include:
-
Substrate Structure: The steric and electronic properties of the substrate are paramount. For example, in nickel-catalyzed spirocyclizations, electron-donating groups on an aryl nitrile substrate can lower the yield due to reduced electrophilicity.[9]
-
Catalyst System: The choice of catalyst (e.g., transition metals like Palladium, Nickel, or organocatalysts like NHCs) and associated ligands is crucial.[9][10][11] The catalyst can influence not only the yield but also the stereoselectivity of the reaction.[12]
-
Reaction Conditions: Temperature, solvent, concentration, and the presence of additives (like bases or acids) must be carefully optimized.[3][11] For example, in some reactions, the addition of an additive like LiBr can significantly improve yield and enantioselectivity, while in others it has no effect.[9]
-
Reaction Mechanism: Understanding the reaction mechanism can provide insights into potential side reactions and ways to suppress them.[10][13] For instance, some reactions proceed through intermediates that are prone to rearrangement or decomposition.[14]
How do I choose the right catalyst for my spirocyclization?
The selection of a catalyst depends on the specific transformation you are trying to achieve.
-
For Oxidative Spirocyclizations: Hypervalent iodine reagents are often used, either in stoichiometric or catalytic amounts, and can be effective for forming spirocyclic lactams and ketals from phenolic precursors.[15]
-
For Asymmetric Reactions: Chiral catalysts are required to achieve high enantioselectivity. This can include transition metal complexes with chiral ligands (e.g., Pd with DACH-Trost ligands) or chiral organocatalysts.[12]
-
For Cycloadditions: Lewis acids or organocatalysts are commonly employed.[11][16] For example, Scandium triflate (Sc(OTf)₃) can catalyze the diastereoselective synthesis of diazaspiro-decanes.[16]
-
For Reactions Involving Enolates: Nickel-catalyzed systems have been developed for the intramolecular addition of lactone enolates to aryl nitriles.[9]
My desired spirocycle is unstable and rearranges or decomposes. What can I do?
The instability of a spirocyclic product, particularly cyclohexadienones, can lead to rearrangement to a more stable aromatic system (like a phenol), which hinders isolation and lowers yield.[14]
-
Quench Carefully: Once the reaction is complete, quench it promptly and proceed immediately to workup to minimize decomposition.[1]
-
Purification Method: Be mindful of the purification technique. If the compound is sensitive to acid, silica gel chromatography might cause decomposition.[1] In such cases, using neutralized silica gel or alternative purification methods like preparative TLC or crystallization is recommended.
-
Downstream Processing: If the spirocycle is an intermediate, it may be beneficial to use it in the next step without full purification to avoid degradation.
Data Presentation
Table 1: Optimization of a Nickel-Catalyzed Lactone α-Spirocyclization. [9]
This table summarizes the effect of different ligands, bases, and additives on the yield and enantiomeric excess (ee) of a model spirocyclization reaction.
| Entry | Ligand | Base | Additive | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | SL-M001-1 | LHMDS | - | Toluene | 30 | 90 | 82 |
| 2 | SL-M009-1 | LHMDS | - | Toluene | 30 | 95 | 78 |
| 3 | SL-M001-1 | LHMDS | LiBr | Toluene | 30 | 91 | 81 |
| 4 | SL-M001-1 | LHMDS | - | THF | 30 | 85 | 75 |
| 5 | SL-M001-1 | LiOtBu | - | Toluene | 30 | 91 | 72 |
Data adapted from a study on enantioselective nickel-catalyzed α-spirocyclization of lactones.[9] Yield was determined by HPLC.
Table 2: Substrate Scope for 5-Membered Ring Formation. [9]
This table shows how substituting the arene component of the substrate affects the reaction outcome using two different ligands.
| Substrate (R group) | Ligand | Yield (%) | ee (%) |
| H | SL-M001-1 | 90 | 82 |
| H | SL-M009-1 | 95 | 78 |
| OMe | SL-M001-1 | 52 | 84 |
| OMe | SL-M009-1 | 67 | 83 |
| F | SL-M001-1 | 88 | 74 |
| F | SL-M009-1 | 91 | 71 |
Data adapted from the same study, demonstrating electronic effects on the reaction.[9]
Experimental Protocols
Protocol: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) and Heck Reaction Sequence [12]
This two-step sequence is used to prepare optically active spirocycles. The first step establishes a quaternary stereocenter, and the second step forms the spirocyclic ring.
Step 1: Decarboxylative Asymmetric Allylic Alkylation (DAAA)
-
Preparation: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add the racemic α-(ortho-iodophenyl)-β-oxo allyl ester substrate (1.0 equiv).
-
Catalyst Loading: Add the palladium precursor, Pd₂(dba)₃ (2.5 mol%), and the chiral DACH-Trost ligand (7.5 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF) to achieve the desired concentration.
-
Cooling: Cool the reaction mixture to the optimized temperature (e.g., -30 °C) using a suitable cooling bath.
-
Reaction Monitoring: Stir the reaction at this temperature and monitor its progress by TLC or LCMS until the starting material is consumed.
-
Workup: Upon completion, warm the reaction to room temperature and concentrate it under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the α-allylated product.
Step 2: Intramolecular Heck Reaction
-
Reagent Setup: To a reaction vessel under an inert atmosphere, add the α-allylated product from Step 1 (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), a phosphine ligand (e.g., PPh₃, 20 mol%), and a base (e.g., Ag₂CO₃, 2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile).
-
Reaction Conditions: Heat the mixture to reflux (e.g., 82 °C) and stir until the starting material is consumed, as monitored by TLC or LCMS.
-
Workup: Cool the reaction mixture to room temperature and filter it through a pad of celite, rinsing with an organic solvent (e.g., ethyl acetate).
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the desired spirocyclic product (often as a mixture of exo- and endo-isomers).
Visualizations
Caption: A troubleshooting workflow for diagnosing low yields in spirocyclization reactions.
Caption: Mechanism of an N-Heterocyclic Carbene (NHC) catalyzed spirocyclization reaction.[10]
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. tutorchase.com [tutorchase.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of [4.6] spirocarbocycles: a base-promoted ring-expansion and subsequent I2-mediated regioselective spirocyclization protocol - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Synthesis of spirocyclic scaffolds using hypervalent iodine reagents [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting epimerization during Spiro[3.4]octan-6-ol synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of Spiro[3.4]octan-6-ol, with a particular focus on controlling and resolving epimerization.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and where can epimerization occur?
A1: The most common and direct route to this compound is the reduction of the corresponding ketone, Spiro[3.4]octan-6-one. Epimerization, the inversion of stereochemistry at the carbon bearing the hydroxyl group (C6), is a primary concern and can occur at two main stages:
-
During the reduction of Spiro[3.4]octan-6-one: The choice of reducing agent and reaction conditions can lead to the formation of a mixture of the two possible diastereomers (epimers): cis-Spiro[3.4]octan-6-ol and trans-Spiro[3.4]octan-6-ol. The stereochemical outcome is determined by the facial selectivity of the hydride attack on the prochiral ketone.
-
Post-synthesis: The purified this compound can undergo epimerization if exposed to acidic or basic conditions, or in the presence of certain metal catalysts. This is particularly relevant during work-up, purification, or storage.
Q2: How can I determine the epimeric ratio of my this compound product?
A2: Several analytical techniques can be employed to determine the ratio of the cis and trans epimers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for this purpose. The signals of the protons on the carbon bearing the hydroxyl group (H-6) and adjacent protons will likely have different chemical shifts and coupling constants for each epimer. Derivatization of the alcohol, for example, by forming a Mosher's ester, can further enhance the resolution of the signals for the two epimers.
-
Gas Chromatography (GC) with a Chiral Column: This is a highly sensitive method for separating and quantifying the two epimers. A variety of chiral stationary phases are commercially available that can effectively resolve the diastereomers of cyclic alcohols.
-
High-Performance Liquid Chromatography (HPLC) with a Chiral Column: Similar to chiral GC, chiral HPLC can be used to separate and quantify the epimers.
Troubleshooting Guide
Problem 1: My synthesis of this compound from Spiro[3.4]octan-6-one resulted in a mixture of epimers. How can I improve the diastereoselectivity of the reduction?
Possible Causes:
-
Lack of Stereocontrol in the Reduction: The reducing agent and conditions used may not provide sufficient facial selectivity for the hydride attack on the ketone.
-
Kinetic vs. Thermodynamic Control: The reaction conditions may favor the formation of the thermodynamically less stable epimer (kinetic product) or an equilibrium mixture if the reaction is reversible.
Solutions:
The diastereoselectivity of the reduction of cyclic ketones is highly dependent on the steric environment around the carbonyl group and the nature of the reducing agent. Here are some strategies to improve the selectivity:
-
Choice of Reducing Agent:
-
For the Thermodynamically More Stable Epimer (typically the equatorial alcohol): Use small, unhindered hydride reagents such as sodium borohydride (NaBH4) under conditions that allow for equilibration (e.g., higher temperatures, longer reaction times).
-
For the Thermodynamically Less Stable Epimer (typically the axial alcohol): Employ bulky reducing agents that favor attack from the less hindered face of the ketone. Examples include Lithium tri-sec-butylborohydride (L-Selectride®) or Lithium triisobutylaluminum hydride (LITBAH). These reactions are typically run at low temperatures to ensure kinetic control.
-
-
Luche Reduction: The Luche reduction (NaBH4, CeCl3 in methanol) is a mild and effective method for the chemoselective 1,2-reduction of α,β-unsaturated ketones, but it can also be used for saturated ketones to favor the formation of the equatorial alcohol. The cerium salt activates the carbonyl group towards nucleophilic attack.
-
Catalytic Transfer Hydrogenation: This method, often employing a ruthenium or rhodium catalyst with a hydrogen donor like isopropanol, can provide high diastereoselectivity. The outcome can be influenced by the choice of catalyst, ligands, and reaction conditions.
Data Presentation: Diastereoselectivity of Ketone Reductions
| Reducing Agent/Method | Typical Conditions | Common Outcome for Cyclic Ketones |
| Sodium Borohydride (NaBH4) | Methanol or Ethanol, 0 °C to RT | Often a mixture, can favor the more stable epimer |
| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether or THF, 0 °C to RT | Generally less selective than borohydrides |
| L-Selectride® | THF, -78 °C | High selectivity for the less stable epimer |
| Luche Reduction (NaBH4/CeCl3) | Methanol, 0 °C to RT | High selectivity for the more stable epimer |
| Catalytic Transfer Hydrogenation | Ru or Rh catalyst, Isopropanol | Can be tuned for high selectivity of either epimer |
Problem 2: I have a pure sample of one epimer of this compound, but I am observing the formation of the other epimer over time or during subsequent reactions.
Possible Causes:
-
Acid-Catalyzed Epimerization: Trace amounts of acid can protonate the hydroxyl group, which can then leave as water to form a carbocation intermediate. Re-addition of water can occur from either face, leading to a mixture of epimers.
-
Base-Catalyzed Epimerization: A strong base can deprotonate the hydroxyl group. While less common for simple alcohols, if there is a plausible oxidation-reduction pathway available, epimerization can occur.
-
Metal-Catalyzed Epimerization: Trace amounts of transition metals (e.g., from a previous step) can catalyze epimerization through an oxidation-reduction mechanism. The alcohol is reversibly oxidized to the ketone, and then re-reduced, leading to a mixture of epimers.
Solutions:
-
Maintain Neutral pH: Ensure that all work-up and purification steps are performed under neutral conditions. Use a mild buffer if necessary.
-
Avoid Strong Acids and Bases: If subsequent reactions require acidic or basic conditions, consider protecting the hydroxyl group (e.g., as a silyl ether) before proceeding.
-
Remove Trace Metals: If metal-catalyzed epimerization is suspected, purify the starting materials and use metal scavengers if necessary.
-
Proper Storage: Store the purified this compound in a clean, dry, and neutral environment.
Problem 3: I have synthesized a mixture of epimers and need to obtain a single, pure epimer.
Solutions:
-
Chromatographic Separation:
-
Flash Column Chromatography: Depending on the polarity difference between the two epimers, separation by standard silica gel chromatography may be possible. Careful optimization of the eluent system is required.
-
Preparative HPLC or GC: For difficult separations, preparative chromatography using a chiral or a high-resolution achiral column can be used to isolate each epimer.
-
-
Crystallization: If one of the epimers is crystalline and the other is an oil, or if they have significantly different solubilities, fractional crystallization can be an effective purification method.
-
Chemical Resolution (for racemic mixtures of enantiomers): If you have a racemic mixture of both epimers, you can use a chiral resolving agent to form diastereomeric salts or esters that can be separated by crystallization or chromatography.
-
Mitsunobu Inversion: If you have isolated the undesired epimer, you can invert its stereochemistry to the desired epimer using a Mitsunobu reaction.[1][2][3][4] This reaction proceeds with a clean SN2 inversion of configuration.
Experimental Protocols
Protocol 1: Diastereoselective Reduction of Spiro[3.4]octan-6-one to the Thermodynamically Favored Epimer (Luche Reduction)
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Spiro[3.4]octan-6-one (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq).
-
Solvent Addition: Add anhydrous methanol as the solvent.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC or GC-MS.
-
Quenching: Slowly add water to quench the excess reducing agent.
-
Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Inversion of this compound Stereochemistry via Mitsunobu Reaction
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the undesired epimer of this compound (1.0 eq), triphenylphosphine (1.5 eq), and a suitable carboxylic acid (e.g., benzoic acid, 1.5 eq).
-
Solvent Addition: Dissolve the reagents in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture and purify the resulting ester by flash column chromatography.
-
Saponification: Dissolve the purified ester in a mixture of methanol and water, and add a base such as sodium hydroxide. Stir at room temperature until the ester is fully hydrolyzed.
-
Purification: Neutralize the reaction mixture, extract the inverted alcohol, and purify by flash column chromatography.
Visualizations
Caption: Synthetic pathway to this compound and the potential for epimerization.
Caption: A logical workflow for troubleshooting epimerization issues.
References
Technical Support Center: Diastereoselective Spiro Alcohol Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the diastereoselectivity of spiro alcohol and spiroketal formation.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing diastereoselectivity in spiro alcohol and spiroketal formation?
A1: Diastereoselectivity in spirocyclization is primarily governed by the interplay between kinetic and thermodynamic control.[1][2][3][4]
-
Thermodynamic Control: Under reversible reaction conditions (e.g., strong acid, higher temperatures), the most stable diastereomer will be the major product.[3][5] This stability is often influenced by stereoelectronic effects like the anomeric effect in spiroketals, which favors axial positioning of lone-pair-bearing substituents at the anomeric carbon.
-
Kinetic Control: Under irreversible conditions (e.g., milder reagents, lower temperatures), the major product is the one that is formed fastest, regardless of its thermodynamic stability.[2][3][4] The reaction proceeds through the lowest energy transition state.
Q2: How do I know if my reaction is under kinetic or thermodynamic control?
A2: To determine the controlling regime, you can perform the following test. Isolate the major diastereomer from your reaction and subject it to the reaction conditions. If it epimerizes to a different ratio of diastereomers, the reaction is likely under thermodynamic control. If the diastereomeric ratio remains unchanged, the reaction is under kinetic control.
Q3: What are the key factors that I can modify to improve diastereoselectivity?
A3: Several experimental parameters can be adjusted to influence the diastereomeric outcome:
-
Reaction Temperature: Lower temperatures generally favor kinetic control, while higher temperatures promote thermodynamic equilibration.[3]
-
Catalyst/Reagent Choice: The choice of acid catalyst (Brønsted vs. Lewis acid) or other reagents can dramatically influence the reaction pathway and selectivity. For instance, certain Lewis acids can act as tethers to direct the cyclization.[6][7]
-
Solvent: The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby influencing the diastereoselectivity.[8][9]
-
Substrate Structure: The inherent stereochemistry and conformational biases of the starting material can direct the stereochemical outcome of the cyclization (substrate control).[10][11][12]
Q4: My spirocyclization is yielding a nearly 1:1 mixture of diastereomers. What is the most likely cause?
A4: A 1:1 diastereomeric ratio suggests a lack of stereochemical control. This can arise from several factors:
-
The reaction conditions may be at a transition point between kinetic and thermodynamic control, where neither pathway dominates.
-
The energy difference between the transition states leading to the two diastereomers may be very small under kinetic control.
-
The thermodynamic stabilities of the two diastereomers might be very similar.
-
The presence of impurities, such as water, can sometimes interfere with the catalyst and reduce selectivity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (e.g., <5:1 dr) | Reaction is not under optimal kinetic or thermodynamic control. | To favor the kinetic product: - Lower the reaction temperature.- Use a less acidic catalyst or a non-equilibrating reagent.- Switch to a non-polar, non-coordinating solvent.To favor the thermodynamic product: - Increase the reaction temperature.- Use a stronger Brønsted acid to facilitate equilibration.- Increase the reaction time. |
| Incorrect Diastereomer is Major Product | The desired product is the thermodynamically less stable isomer, and the reaction is under thermodynamic control. | Switch to kinetically controlled conditions. This often involves using specific reagents that favor a particular transition state. For example, in the cyclization of glycal epoxides, using methanol can lead to the "inversion" spiroketal (kinetic product), while equilibration with TsOH yields the "retention" spiroketal (thermodynamic product).[8] |
| Reaction is Slow or Does Not Proceed to Completion | Insufficient activation of the electrophile or nucleophile. | - Increase the catalyst loading.- Switch to a stronger acid catalyst.- If using a Lewis acid, ensure the reaction is anhydrous, as water can deactivate the catalyst. |
| Formation of Side Products (e.g., elimination, decomposition) | Reaction conditions are too harsh. | - Lower the reaction temperature.- Use a milder catalyst.- Decrease the reaction time. |
| Inconsistent Results Between Batches | Variability in starting material purity or reaction setup. | - Ensure starting materials are of high purity and are fully characterized.- Strictly control reaction parameters such as temperature, atmosphere (e.g., inert gas), and solvent dryness. |
Data Presentation: Diastereoselectivity in Spiroketalization of Glycal Epoxides
The following tables summarize the diastereoselectivity observed under different reaction conditions for the spiroketalization of glycal epoxides, demonstrating the principles of kinetic and thermodynamic control.
Table 1: Lewis Acid-Mediated Kinetic Spirocyclization of erythro-Glycal Epoxide
| Entry | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (retention:inversion) |
| 1 | Ti(Oi-Pr)₄ | CH₂Cl₂ | -78 to rt | >98:2 |
| 2 | SnCl₄ | CH₂Cl₂ | -78 to rt | 14:86 |
| 3 | BF₃·OEt₂ | CH₂Cl₂ | -78 to rt | 25:75 |
| 4 | Sc(OTf)₃ | THF | -35 to -20 | >98:2 (inversion) |
| 5 | Sc(OTf)₃ | CH₂Cl₂ | -35 to -20 | >98:2 (retention) |
Data adapted from Moilanen, S. B., et al., J. Am. Chem. Soc. 2006, 128, 1792–1793 and Sharma, I., et al., Org. Lett. 2014, 16, 2474–2477.[6][8]
Table 2: Solvent Effects on Spontaneous and Methanol-Induced Spirocyclization of a threo-Glycal Epoxide
| Entry | Solvent | Additive | Diastereomeric Ratio (inversion:retention) |
| 1 | CH₂Cl₂ | None | 70:30 |
| 2 | Acetone | None | 70:30 |
| 3 | CH₂Cl₂ | MeOH (excess) | >98:2 |
| 4 | Acetone | MeOH (excess) | >98:2 |
Data adapted from Potuzak, J. S., et al., J. Am. Chem. Soc. 2005, 127, 13796-13797.
Experimental Protocols
Protocol 1: Kinetically Controlled Spiroketalization with Inversion of Configuration (Methanol-Induced)
This protocol is based on the work of Tan and coworkers for the synthesis of the "inversion" spiroketal from a glycal epoxide.[8]
-
Preparation of the Glycal Epoxide: The C1-alkylated glycal is dissolved in a suitable solvent (e.g., CH₂Cl₂). The solution is cooled to 0 °C, and a solution of dimethyldioxirane (DMDO) in acetone is added dropwise. The reaction is monitored by TLC.
-
Spirocyclization: Upon complete consumption of the starting material, an excess of methanol (MeOH) is added to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred until the epoxide is fully consumed (as monitored by TLC).
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired spiroketal.
Protocol 2: Kinetically Controlled Spiroketalization with Retention of Configuration (Ti(Oi-Pr)₄-Mediated)
This protocol, also from the Tan group, provides the "retention" spiroketal, which is often the thermodynamically less favored product.[6][7][13]
-
Preparation of the Glycal Epoxide: The C1-alkylated glycal is dissolved in CH₂Cl₂ and cooled to -78 °C. A solution of DMDO in acetone is added dropwise, and the mixture is stirred at this temperature.
-
Spirocyclization: After complete formation of the epoxide (monitored by TLC), a solution of titanium isopropoxide (Ti(Oi-Pr)₄) in CH₂Cl₂ is added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred until completion.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO₃ and filtered through a pad of Celite. The filtrate is extracted with CH₂Cl₂, and the combined organic layers are dried, filtered, and concentrated. The product is purified by flash column chromatography.
Protocol 3: Thermodynamically Controlled Spiroketalization (Acid-Catalyzed Equilibration)
This protocol is a general method to obtain the thermodynamically most stable spiroketal diastereomer.
-
Cyclization: A solution of the dihydroxyketone precursor in a suitable solvent (e.g., CH₂Cl₂ or toluene) is treated with a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid (TsOH) or camphorsulfonic acid (CSA)).
-
Equilibration: The reaction mixture is stirred at room temperature or heated to reflux to ensure that equilibrium is reached. The progress of the equilibration can be monitored by ¹H NMR spectroscopy or GC/LC analysis of aliquots taken from the reaction.
-
Workup and Purification: Once the diastereomeric ratio is constant, the reaction is quenched with a mild base (e.g., triethylamine or saturated aqueous NaHCO₃). The mixture is then worked up by extraction, drying of the organic phase, and solvent removal. The product is purified by flash column chromatography.
Visualizations
Caption: Kinetic vs. Thermodynamic Control Pathways.
Caption: Troubleshooting Low Diastereoselectivity.
References
- 1. mskcc.org [mskcc.org]
- 2. scribd.com [scribd.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Substrate-Controlled Diversity-Oriented Synthesis of Novel Polycyclic Frameworks via [4 + 2] and [3 + 2] Annulations of Ninhydrin-Derived MBH Adducts with 3,4-Dihydroisoquinolines [mdpi.com]
- 12. Substrate-Controlled Stereochemistry in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereocontrolled synthesis of spiroketals via Ti(Oi-Pr)4-mediated kinetic spirocyclization of glycal epoxides with retention of configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
Spiro[3.4]octane Derivatives: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spiro[3.4]octane derivatives. The content focuses on addressing common stability issues encountered during experiments.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Question 1: I am observing significant degradation of my spiro[3.4]octane derivative during purification on standard silica gel chromatography. What is the likely cause and how can I prevent it?
Answer: The degradation is likely due to the acidic nature of standard silica gel. The cyclobutane ring in the spiro[3.4]octane system possesses inherent ring strain, making it susceptible to acid-catalyzed rearrangement or ring-opening reactions.
Recommended Solutions:
-
Neutralize Silica Gel: Prepare a slurry of silica gel in a solvent like ethyl acetate or dichloromethane and add a small amount of a neutral-to-basic amine, such as triethylamine (~1% v/v). Remove the solvent under reduced pressure before packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, or using reversed-phase chromatography if your compound is suitable.
-
Non-Chromatographic Methods: If possible, purify the compound using alternative methods like recrystallization or distillation to avoid contact with acidic stationary phases.
Caption: Potential acid-catalyzed degradation pathway for spiro[3.4]octane derivatives.
Question 2: My reaction is producing unexpected byproducts at elevated temperatures. Could this be related to the thermal stability of the spiro[3.4]octane core?
Answer: Yes, while many spiro[3.4]octane derivatives are thermally robust, the stability is highly dependent on the specific substituents and the overall molecular structure. The inherent ring strain can make the scaffold susceptible to thermal decomposition or rearrangement under harsh conditions. However, certain classes, such as spiro polycycloacetals, have shown high thermal stability.[1][2]
Recommended Actions:
-
Reaction Optimization: Attempt to lower the reaction temperature and shorten the reaction time.
-
Thermal Analysis: If the compound is isolated, perform thermal analysis (e.g., TGA or DSC) to determine its decomposition temperature.
-
Inert Atmosphere: Ensure reactions at high temperatures are run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.
Data Presentation: Thermal Stability of Spiro Polycycloacetals
The following table summarizes thermal stability data for a series of spiro polycycloacetals, demonstrating that high thermal stability is achievable within this class of compounds.[1][2]
| Polymer | T-5% (°C)¹ | T-50% (°C)² | Tmax (°C)³ |
| VPA-DFP | 349 | 499 | 491 |
| VPA-DFS | 347 | 501 | 445 |
| SPA-DFP | 370 | 461 | 425 |
| SPA-DFS | 343 | 460 | 537 |
¹ T-5%: Temperature at which 5% weight loss was observed. ² T-50%: Temperature at which 50% weight loss was observed. ³ Tmax: Temperature at which the maximum derivative weight loss was observed.
Question 3: I am concerned about the long-term storage stability of my spiro[3.4]octane derivative. What is the best way to store it and how can I assess its stability over time?
Answer: To ensure long-term stability, it is crucial to minimize exposure to environmental factors that can promote degradation. A systematic approach to assessing stability is recommended, especially for compounds intended for drug development.[3][4]
Recommended Storage Conditions:
-
Temperature: Store at low temperatures (e.g., 2-8 °C or -20 °C).
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to protect against oxidation.
-
Light: Protect from light using amber vials or by storing in the dark.
-
Form: Store the compound as a neat solid if possible. If a solution is necessary, use a dry, aprotic solvent.
Caption: Troubleshooting workflow for identifying and resolving stability issues.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary stability concerns associated with the spiro[3.4]octane scaffold?
The primary stability concern for spiro[3.4]octane derivatives stems from the inherent strain of the cyclobutane ring.[5] While more stable than a cyclopropane ring, it is susceptible to cleavage or rearrangement under certain conditions:
-
Acidic Conditions: Strong Brønsted or Lewis acids can catalyze ring-opening or rearrangement reactions to relieve ring strain. This is a common issue during synthesis, workup, and purification.
-
Thermal Stress: High temperatures can provide the energy needed to overcome the activation barrier for decomposition, although many derivatives show excellent thermal stability.[1][2]
-
Oxidation: As with many organic molecules, derivatives with sensitive functional groups can be prone to oxidation if not handled under an inert atmosphere.
FAQ 2: How can I perform a standard stress test to evaluate the stability of a new spiro[3.4]octane derivative?
Stress testing is a crucial part of drug development that helps identify likely degradation products and establish degradation pathways.[3][6] A typical stress study involves subjecting the compound to conditions more severe than those used for long-term storage.
Experimental Protocols: General Protocol for Stress Testing
This protocol is a generalized guide based on industry practices.[3][4][6][7]
-
Preparation: Prepare several solutions of your compound (~1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water). Prepare a solid sample as well.
-
Acid/Base Hydrolysis:
-
To separate aliquots of the solution, add HCl to reach a concentration of 0.1 M and NaOH to reach 0.1 M.
-
Keep samples at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At various time points (e.g., 0, 4, 8, 24 hours), pull a sample, neutralize it, and dilute for analysis.
-
-
Oxidative Degradation:
-
Add hydrogen peroxide (e.g., 3% solution) to an aliquot of the compound solution.
-
Store at room temperature and monitor over time as described above.
-
-
Thermal Stress:
-
Store a solid sample and a solution sample in a controlled temperature oven (e.g., 60-80 °C) above the temperature used for accelerated stability testing.[3]
-
Analyze at set time points.
-
-
Photostability:
-
Expose a solid sample and a solution sample to a light source with controlled UV and visible light output (as per ICH Q1B guidelines).
-
Keep a control sample protected from light.
-
Analyze both samples after a defined exposure period.
-
-
Analysis: Analyze all samples and controls using a validated, stability-indicating analytical method (e.g., HPLC or UPLC with UV or MS detection) to quantify the parent compound and detect any degradation products.
Data Presentation: Typical Stress Testing Conditions
| Stress Condition | Typical Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | Up to 24 h |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | Up to 24 h |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24 h |
| Thermal (Solid) | Dry Heat | 80 °C | Up to 72 h |
| Thermal (Solution) | Dry Heat | 60 °C | Up to 72 h |
| Photostability | ICH Q1B compliant light source | Room Temp | Per guideline |
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Degradability, thermal stability, and high thermal properties in spiro polycycloacetals partially derived from lignin - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Stability testing protocols | PPTX [slideshare.net]
- 4. qlaboratories.com [qlaboratories.com]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Scale-up Synthesis of Spiro[3.4]octan-6-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the scale-up synthesis of Spiro[3.4]octan-6-ol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Experimental Protocols
The scale-up synthesis of this compound is proposed as a four-step process, commencing with the preparation of diethyl 1,1-cyclobutanedicarboxylate. This is followed by a Dieckmann condensation to construct the spirocyclic core, subsequent decarboxylation to yield the key intermediate, Spiro[3.4]octan-6-one, and a final reduction step to afford the target alcohol.
Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
This procedure is adapted from the established synthesis of diethyl 1,1-cyclobutanedicarboxylate.[1][2]
-
Reaction: Diethyl malonate is alkylated with 1-bromo-3-chloropropane in the presence of a base to form the cyclobutane ring.
-
Reagents:
-
Diethyl malonate
-
1-bromo-3-chloropropane
-
Sodium ethoxide
-
Absolute ethanol
-
-
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol under an inert atmosphere.
-
Diethyl malonate and 1-bromo-3-chloropropane are charged into a suitable reactor.
-
The sodium ethoxide solution is added portion-wise to the stirred mixture, maintaining the temperature between 50-60 °C.
-
After the addition is complete, the reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by GC or TLC).
-
The ethanol is removed by distillation.
-
The residue is cooled, and water is added to dissolve the inorganic salts.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or toluene).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation.
-
Step 2: Dieckmann Condensation and Saponification
The spirocyclic β-keto ester is formed via an intramolecular cyclization of diethyl 1,1-cyclobutanedicarboxylate.[3][4]
-
Reaction: Diethyl 1,1-cyclobutanedicarboxylate undergoes an intramolecular Claisen condensation (Dieckmann condensation) to form ethyl 6-oxospiro[3.4]octane-7-carboxylate.
-
Reagents:
-
Diethyl 1,1-cyclobutanedicarboxylate
-
Sodium hydride (or sodium ethoxide)
-
Toluene (or other suitable aprotic solvent)
-
-
Procedure:
-
A suspension of sodium hydride in toluene is prepared in a reactor under an inert atmosphere.
-
Diethyl 1,1-cyclobutanedicarboxylate is added dropwise to the suspension at a controlled temperature (e.g., 0-10 °C).
-
The reaction mixture is then heated to reflux for several hours to drive the cyclization to completion.
-
The reaction is carefully quenched by the addition of a proton source (e.g., acetic acid or a saturated aqueous solution of ammonium chloride).
-
The organic layer is separated, washed with water and brine, dried, and concentrated to give the crude β-keto ester.
-
Step 3: Decarboxylation to Spiro[3.4]octan-6-one
The β-keto ester is decarboxylated to the corresponding ketone.[5][6]
-
Reaction: The ethyl 6-oxospiro[3.4]octane-7-carboxylate is hydrolyzed and decarboxylated to yield Spiro[3.4]octan-6-one.
-
Reagents:
-
Crude ethyl 6-oxospiro[3.4]octane-7-carboxylate
-
Aqueous acid (e.g., sulfuric acid or hydrochloric acid) or a base followed by acidification.
-
-
Procedure:
-
The crude β-keto ester is heated in an aqueous acidic solution.
-
The reaction is monitored for the evolution of carbon dioxide.
-
After the decarboxylation is complete, the mixture is cooled and extracted with an organic solvent.
-
The organic extract is washed, dried, and concentrated.
-
The crude Spiro[3.4]octan-6-one is purified by vacuum distillation.
-
Step 4: Reduction to this compound
The final step involves the reduction of the ketone to the desired alcohol.[7][8]
-
Reaction: Spiro[3.4]octan-6-one is reduced to this compound using a suitable reducing agent.
-
Reagents:
-
Spiro[3.4]octan-6-one
-
Sodium borohydride (NaBH4)
-
Methanol or ethanol
-
-
Procedure:
-
Spiro[3.4]octan-6-one is dissolved in methanol or ethanol and cooled in an ice bath.
-
Sodium borohydride is added portion-wise, maintaining the temperature below 20 °C.
-
The reaction is stirred until complete conversion of the ketone is observed (TLC or GC monitoring).
-
The reaction is carefully quenched by the slow addition of water or dilute acid.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated to give the crude this compound.
-
The final product can be purified by vacuum distillation or chromatography.
-
Data Presentation
| Step | Reaction | Key Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) |
| 1 | Alkylation | Diethyl malonate, 1-bromo-3-chloropropane, Sodium ethoxide | Ethanol | 50-60 | 4-6 | 60-70 | >95 (after distillation) |
| 2 | Dieckmann Condensation | Diethyl 1,1-cyclobutanedicarboxylate, Sodium hydride | Toluene | Reflux | 6-8 | 75-85 (crude) | ~80-90 |
| 3 | Decarboxylation | Ethyl 6-oxospiro[3.4]octane-7-carboxylate, H2SO4 (aq) | Water | Reflux | 2-4 | 80-90 | >97 (after distillation) |
| 4 | Reduction | Spiro[3.4]octan-6-one, Sodium borohydride | Methanol | 0-20 | 1-2 | 90-98 | >98 (after distillation) |
Troubleshooting Guides and FAQs
Step 1 & 2: Synthesis of Spiro[3.4]octan-6-one Precursor
Question: The yield of the Dieckmann condensation is low. What are the possible causes and solutions?
Answer:
-
Incomplete reaction: The Dieckmann condensation is an equilibrium reaction. Ensure sufficient reaction time and temperature to drive the reaction to completion. The removal of the ethanol byproduct can also shift the equilibrium towards the product.
-
Side reactions: Intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation, especially at high concentrations. Running the reaction under more dilute conditions can favor the intramolecular cyclization.
-
Base stoichiometry: An insufficient amount of base will result in incomplete deprotonation of the diester, leading to low conversion. Conversely, a large excess of a nucleophilic base like sodium ethoxide can lead to side reactions. The use of a non-nucleophilic base like sodium hydride is often preferred.[3]
-
Moisture: The presence of water will quench the base and inhibit the reaction. Ensure all reagents and solvents are anhydrous.
Question: The decarboxylation step is slow or incomplete. What can be done?
Answer:
-
Insufficient acid/base or heat: Decarboxylation of β-keto esters is typically driven by heat in the presence of an acid or after saponification with a base followed by acidification.[5][6] Ensure that the temperature is high enough (reflux) and that a sufficient amount of acid is used to catalyze the reaction.
-
Incomplete hydrolysis: If a two-step saponification/decarboxylation is used, ensure the hydrolysis of the ester is complete before acidification and heating.
Step 4: Reduction of Spiro[3.4]octan-6-one
Question: The reduction with sodium borohydride is sluggish. What could be the issue?
Answer:
-
Reagent quality: Sodium borohydride can decompose over time, especially if not stored properly. Use fresh, high-quality reagent.
-
Solvent: While methanol and ethanol are common solvents, the choice of solvent can influence the reaction rate. Ensure the solvent is anhydrous if side reactions with water are a concern.
-
Temperature: While the reaction is typically run at low temperatures to control exothermicity, very low temperatures can slow down the reaction rate. A temperature of 0-20 °C is generally optimal.
Question: During the work-up of the sodium borohydride reduction, I am observing the formation of a gel or emulsion. How can I resolve this?
Answer:
-
Boron salts: The boron byproducts can sometimes form gels. Acidifying the quench solution can help to break these up. Adding a co-solvent like ethyl acetate during the extraction can also help to improve phase separation.
-
Slow addition during quench: A rapid quench can lead to vigorous gas evolution and emulsion formation. Add the quenching agent slowly with good stirring.
General FAQs
Question: Are there any safety concerns I should be aware of during the scale-up of this synthesis?
Answer:
-
Sodium metal and sodium hydride: Both are highly reactive and flammable. They react violently with water. All operations involving these reagents must be carried out under an inert atmosphere (nitrogen or argon) and with strict exclusion of moisture.
-
Hydrogen gas evolution: The reaction of sodium ethoxide with any residual water and the quenching of sodium borohydride will produce flammable hydrogen gas. Ensure adequate ventilation and avoid ignition sources.
-
Exothermic reactions: The Dieckmann condensation and the sodium borohydride reduction are exothermic. Proper temperature control through controlled addition of reagents and effective cooling is crucial, especially on a large scale.
Question: What are the key process parameters to monitor for a successful scale-up?
Answer:
-
Temperature control: This is critical for all steps to avoid side reactions and ensure safety.
-
Reaction monitoring: Use appropriate analytical techniques (e.g., GC, TLC, NMR) to monitor the progress of each reaction and ensure complete conversion before proceeding to the next step.
-
Purity of intermediates: The purity of the starting materials and intermediates can significantly impact the yield and purity of the final product. Purification of intermediates, such as through distillation, is recommended.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Removal in Spiro Compound Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing catalysts from spiro compound reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing metal catalysts from spiro compound reaction mixtures?
A1: Common methods include:
-
Column Chromatography: A widely used technique for purifying spiro compounds, though it may not always completely remove trace metals on its own.[1][2][3]
-
Metal Scavengers: These are solid-supported reagents (often silica-based or polymer-bound) that selectively bind to and remove metal residues.[4][5] This method is highly effective, especially for bringing residual metal levels down to the ppm range required for pharmaceutical applications.[6][7]
-
Activated Carbon: Can be used to adsorb catalyst residues, but may sometimes lead to loss of the desired spiro compound.[6][8]
-
Crystallization/Recrystallization: This can be an effective purification method, but in some cases, metal impurities can co-crystallize with the product.[6][8]
-
Liquid-Liquid Extraction: Useful for removing some catalyst residues, depending on the solubility and coordination properties of the metal complex.[8]
Q2: My spiro compound is highly non-polar. Which catalyst removal method is most suitable?
A2: For non-polar spiro compounds, normal-phase column chromatography is a common and effective purification strategy.[1] You can also use metal scavengers in a suitable organic solvent. The choice of scavenger and solvent should be optimized to ensure good interaction between the scavenger and the catalyst without causing precipitation of your product.
Q3: I am working on a late-stage synthesis for a pharmaceutical application and need to reduce palladium levels to <10 ppm. What is the best approach?
A3: For stringent metal removal in pharmaceutical synthesis, a multi-step approach is often necessary.[4][6] A typical workflow would be initial purification via column chromatography followed by treatment with a high-affinity metal scavenger.[7] It is crucial to quantify the residual palladium levels after purification to ensure they meet regulatory requirements.[7]
Q4: Can the complex 3D structure of my spiro compound hinder catalyst removal?
A4: Yes, the steric bulk and complex topology of some spiro compounds can potentially encapsulate residual catalyst, making it less accessible for removal by scavengers or complete separation by chromatography. In such cases, longer treatment times with scavengers, using scavengers with different linker lengths, or employing a combination of purification techniques may be necessary. Thorough analytical testing is key to confirming the removal of the catalyst from these complex structures.
Troubleshooting Guides
Issue 1: Residual Catalyst Detected After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Co-elution of the spiro compound and the catalyst complex. | 1. Optimize Chromatography Conditions: Screen different solvent systems (e.g., varying polarity) and stationary phases (e.g., silica, alumina).[1] 2. Employ a Metal Scavenger: After chromatography, treat the product fractions with a suitable metal scavenger to remove the remaining catalyst.[7] 3. Consider Recrystallization: If the compound is crystalline, recrystallization may remove the remaining impurities.[6] |
| Tailing of the catalyst on the column. | 1. Use a Guard Column: A small guard column can help trap highly retentive catalyst residues. 2. Flush the Column Thoroughly: Ensure the column is adequately flushed with a strong solvent after elution of the product. |
Issue 2: Low Yield After Purification with Activated Carbon
| Possible Cause | Troubleshooting Step |
| Adsorption of the spiro compound onto the activated carbon. | 1. Reduce the Amount of Carbon: Use the minimum amount of activated carbon necessary for catalyst removal. 2. Decrease Contact Time: Shorten the time the reaction mixture is in contact with the carbon. 3. Screen Different Grades of Carbon: Different activated carbons have varying surface properties and may show different affinities for your compound. 4. Consider Alternative Methods: Use metal scavengers as a more selective alternative to activated carbon.[6][8] |
Issue 3: Ineffective Catalyst Removal with Metal Scavengers
| Possible Cause | Troubleshooting Step |
| Incorrect scavenger selection for the specific metal and its oxidation state. | 1. Consult Scavenger Selection Guides: Choose a scavenger with high affinity for the target metal (e.g., thiol-based scavengers for palladium).[9] 2. Screen a Panel of Scavengers: Test a few different types of scavengers to find the most effective one for your system. |
| Poor accessibility of the catalyst to the scavenger. | 1. Optimize Reaction Conditions: Increase the temperature and/or extend the reaction time to improve kinetics.[5] 2. Improve Agitation: Ensure efficient mixing to maximize contact between the scavenger and the dissolved catalyst. |
| The catalyst is strongly coordinated to the spiro compound or other ligands in the mixture. | 1. Use a Competitive Ligand: In some cases, adding a small amount of a strongly coordinating, but easily removable, ligand can help displace the catalyst from the product before scavenging. |
Data Presentation
Table 1: Effectiveness of Purification Methods for Palladium Removal
This table summarizes the results from a pilot study on the removal of residual palladium from Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are commonly used in the synthesis of complex molecules like spiro compounds.[7]
| Purification Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Efficacy |
| Column Chromatography Alone | >10,000 | 100 - >1000 | Often insufficient for pharmaceutical applications.[7] |
| Column Chromatography + Metal Scavenger (Thiol-based silica) | >10,000 | < 100 (in all cases) | Highly effective and reliable for reducing Pd to low levels.[7] |
Experimental Protocols
Protocol 1: General Procedure for Metal Scavenging in a Spiro Compound Reaction
This protocol provides a general guideline for using a silica-based metal scavenger to remove a palladium catalyst.
-
Reaction Work-up: After the reaction is complete, perform a standard aqueous work-up to remove any water-soluble byproducts.
-
Solvent Exchange: Dissolve the crude spiro compound in a suitable organic solvent (e.g., DCM, THF, Ethyl Acetate).
-
Scavenger Addition: Add the recommended amount of metal scavenger (typically 4-8 molar equivalents relative to the initial amount of catalyst) to the solution.[5]
-
Stirring: Stir the mixture at room temperature for 1-2 hours. For challenging cases, the temperature can be increased or the stirring time extended.[5]
-
Filtration: Filter the mixture to remove the scavenger, which has now bound the metal catalyst. A sintered funnel or a plug of celite can be used.[5]
-
Washing: Wash the collected scavenger with additional solvent to ensure complete recovery of the spiro compound.[5]
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified spiro compound.
-
Analysis: Analyze the purified compound by ICP-MS or a similar technique to quantify the residual metal content.[7]
Mandatory Visualization
Caption: Workflow for selecting a catalyst removal strategy.
Caption: Experimental protocol for metal scavenging.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. silicycle.com [silicycle.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Spiro[3.4]octan-6-ol and Related Cyclic Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic features of Spiro[3.4]octan-6-ol and structurally related cyclic alcohols. Due to the limited availability of experimental NMR data for this compound in publicly accessible literature, this guide leverages experimental data from cyclohexanol and cyclopentanol as benchmarks for comparison. This approach allows for the prediction and understanding of the expected spectral characteristics of this compound, a valuable tool for researchers engaged in the synthesis and characterization of novel spirocyclic compounds.
Comparative NMR Data
The following tables summarize the experimental ¹H and ¹³C NMR data for cyclohexanol and cyclopentanol, which serve as reference compounds for understanding the spectral features of a secondary alcohol on a carbocyclic ring. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Data for Comparator Cyclic Alcohols in CDCl₃
| Compound | Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Cyclohexanol | H-1 | 3.58 | m | |
| -OH | 2.63 | s | ||
| H-2, H-6 (axial) | 1.16 | m | ||
| H-2, H-6 (equatorial) | 1.88 | m | ||
| H-3, H-5 (axial) | 1.22 - 1.30 | m | ||
| H-3, H-5 (equatorial) | 1.73 | m | ||
| H-4 (axial) | 1.22 - 1.30 | m | ||
| H-4 (equatorial) | 1.54 | m | ||
| Cyclopentanol | H-1 | 4.31 | m | |
| -OH | 2.03 | s | ||
| H-2, H-5 | 1.31 - 2.00 | m | ||
| H-3, H-4 | 1.31 - 2.00 | m |
Table 2: ¹³C NMR Data for Comparator Cyclic Alcohols in CDCl₃
| Compound | Carbon | Chemical Shift (δ) ppm |
| Cyclohexanol | C-1 | 70.3 |
| C-2, C-6 | 35.6 | |
| C-3, C-5 | 24.2 | |
| C-4 | 25.8 | |
| Cyclopentanol | C-1 | 75.1 |
| C-2, C-5 | 35.5 | |
| C-3, C-4 | 23.6 |
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data. The following protocol outlines the key steps for the ¹H and ¹³C NMR characterization of small organic molecules like this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities complicating the spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For non-polar to moderately polar compounds like cyclic alcohols, Deuterated chloroform (CDCl₃) is a common choice.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Labeling: Clearly label the NMR tube with the sample identification.
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample, which is critical for obtaining sharp spectral lines.
-
Tuning and Matching: Tune and match the probe to the resonance frequency of the nucleus being observed (¹H or ¹³C) to ensure efficient transfer of radiofrequency power.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans allows for the longitudinal relaxation of protons.
-
Number of Scans: For most samples, 8 to 16 scans are adequate to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment is standard, which simplifies the spectrum by removing ¹H-¹³C coupling.
-
Spectral Width: The spectral width should encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to be observed effectively.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to compensate for the low natural abundance and lower gyromagnetic ratio of ¹³C.
3. Data Processing and Analysis:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode.
-
Baseline Correction: Correct the baseline of the spectrum to be flat.
-
Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
-
Peak Picking and Analysis: Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants for each signal.
Visualization of the NMR Characterization Workflow
The following diagram illustrates the logical workflow for the NMR characterization of a small molecule.
This comprehensive guide provides the foundational information and methodologies necessary for the NMR characterization of this compound and related compounds. By utilizing the comparative data and detailed protocols, researchers can effectively approach the structural elucidation and verification of novel spirocyclic molecules.
Navigating the Synthesis of Spiro[3.4]octan-6-ol: A Comparative Guide to Plausible Synthetic Routes
For researchers, scientists, and professionals in drug development, the synthesis of novel spirocyclic scaffolds is a critical step in the discovery of new therapeutic agents. Spiro[3.4]octan-6-ol, with its three-dimensional architecture, represents a valuable building block. However, a survey of the current chemical literature reveals a notable absence of detailed, experimentally validated synthetic routes to this specific compound. This guide, therefore, presents a comparative analysis of plausible, hypothetical synthetic pathways, offering a strategic blueprint for its preparation. The routes are grounded in established principles of organic synthesis and are designed to be robust and adaptable.
The synthesis of the spiro[3.4]octane core, particularly with functionality at the 6-position, presents unique challenges. The construction of the spirocyclic junction and the subsequent introduction or manipulation of a functional group at a specific position require careful strategic planning. This guide outlines two primary hypothetical approaches: a classical ring-formation strategy followed by functional group manipulation, and a strategy involving the formation of a functionalized cyclopentane ring onto a pre-existing cyclobutane moiety.
Hypothetical Synthetic Routes: A Strategic Overview
Two logical and plausible synthetic strategies for the preparation of this compound are proposed and compared. The first route commences with the construction of the spirocyclic ketone, Spiro[3.4]octan-6-one, followed by its reduction. The second route employs an intramolecular aldol condensation to form the five-membered ring containing the ketone functionality.
Route 1: Intramolecular Alkylation followed by Reduction
This strategy focuses on the initial formation of the spiro[3.4]octane skeleton through an intramolecular alkylation reaction, followed by the reduction of a ketone to the desired alcohol.
Experimental Protocol:
Step 1a: Synthesis of 1-(3-bromopropyl)cyclopentanecarbonitrile Cyclopentanone would be reacted with a suitable cyanide source, such as trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid, to form the corresponding cyanohydrin. The hydroxyl group of the cyanohydrin would then be converted to a good leaving group, for instance, by tosylation or mesylation. Subsequent treatment with a nucleophilic source of a three-carbon unit, such as the Grignard reagent derived from 1,3-dibromopropane, would be explored. A more direct approach would involve the deprotonation of cyclopentanecarbonitrile with a strong base like lithium diisopropylamide (LDA) followed by alkylation with 1,3-dibromopropane.
Step 1b: Intramolecular Cyclization to form Spiro[3.4]octan-6-one The resulting 1-(3-bromopropyl)cyclopentanecarbonitrile would be treated with a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, to induce an intramolecular cyclization via a Thorpe-Ziegler reaction, yielding a β-keto nitrile. Subsequent acidic workup and hydrolysis/decarboxylation would afford Spiro[3.4]octan-6-one.
Step 1c: Reduction to this compound The final step involves the reduction of the ketone, Spiro[3.4]octan-6-one. This can be achieved using a variety of reducing agents. A mild and selective reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) would be a primary choice. Alternatively, for different selectivity or reactivity, other reducing agents like lithium aluminum hydride (LiAlH₄) could be employed, though with greater caution due to its higher reactivity.
Route 2: Intramolecular Aldol Condensation Approach
This alternative pathway aims to construct the five-membered ring containing the hydroxyl group through an intramolecular aldol condensation of a suitably substituted cyclobutane derivative.
Experimental Protocol:
Step 2a: Synthesis of 1,1-bis(2-ethoxycarbonylethyl)cyclobutane Cyclobutane-1,1-dicarboxylic acid diethyl ester would be the starting material. This can be synthesized from diethyl malonate and 1,3-dibromopropane. The α-protons would be deprotonated with a base like sodium ethoxide, followed by alkylation with ethyl acrylate in a Michael addition.
Step 2b: Dieckmann Condensation The resulting diester would be subjected to an intramolecular Dieckmann condensation using a strong base like sodium ethoxide. This would lead to the formation of a β-keto ester within the newly formed five-membered ring.
Step 2c: Hydrolysis and Decarboxylation to yield Spiro[3.4]octan-6-one The β-keto ester would then be hydrolyzed and decarboxylated under acidic or basic conditions to yield Spiro[3.4]octan-6-one.
Step 2d: Reduction to this compound Similar to Route 1, the final step is the reduction of Spiro[3.4]octan-6-one to the target alcohol using a reducing agent like sodium borohydride.
Comparative Analysis of Hypothetical Routes
The following table summarizes the key aspects of the two proposed synthetic routes to this compound. As these are hypothetical routes, the quantitative data are represented by the parameters that would be measured to evaluate and compare the efficiency of each step.
| Parameter | Route 1: Intramolecular Alkylation | Route 2: Intramolecular Aldol Condensation |
| Starting Materials | Cyclopentanone, 1,3-dibromopropane, Cyanide source | Cyclobutane-1,1-dicarboxylic acid diethyl ester, Ethyl acrylate |
| Key Reactions | Cyanohydrin formation/Alkylation, Thorpe-Ziegler cyclization, Reduction | Michael addition, Dieckmann condensation, Decarboxylation, Reduction |
| Number of Steps | 3 | 4 |
| Potential Advantages | Potentially shorter route. | Utilizes well-established and reliable reactions (Michael, Dieckmann). |
| Potential Challenges | Control of dialkylation in the first step. Potentially harsh conditions for cyclization. | Synthesis of the starting cyclobutane derivative. Potential for side reactions during the Michael addition. |
| Key Data for Comparison | Yield of each step, Purity of intermediates and final product, Overall yield, Reaction times, Reagent costs. | Yield of each step, Purity of intermediates and final product, Overall yield, Reaction times, Reagent costs. |
Logical Workflow of Synthetic Routes
The following diagram illustrates the logical progression of the two proposed synthetic pathways to this compound.
A Comparative Study of Spiro[3.4]octanols and Their Carbocyclic Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the physicochemical and biological properties of spiro[3.4]octanols and their corresponding non-spirocyclic carbocyclic analogs. By presenting experimental data and detailed methodologies, this document aims to inform the strategic design of novel therapeutic agents.
Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their unique three-dimensional structures. The incorporation of a spiro-center can significantly influence a molecule's conformational rigidity, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic properties. This guide focuses on spiro[3.4]octanols, a class of spirocycles containing a cyclobutane and a cyclopentane ring sharing a single carbon atom, and compares them to their simpler carbocyclic counterparts, such as substituted cyclohexanols.
Data Presentation: Physicochemical Properties
The introduction of a spirocyclic framework often leads to altered physicochemical properties compared to simpler carbocyclic rings. Generally, spirocycles exhibit a higher fraction of sp³-hybridized carbon atoms, which can lead to improved solubility and metabolic stability.[1] The table below summarizes key computed physicochemical properties for representative spiro[3.4]octane derivatives and a carbocyclic analog.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| Spiro[3.4]octan-1-ol | C₈H₁₄O | 126.20 | 1.8 | 1 | 1 | |
| Spiro[3.4]octan-5-one | C₈H₁₂O | 124.18 | 1.3 | 0 | 1 | |
| 5-Methylspiro[3.4]octan-5-ol | C₉H₁₆O | 140.22 | 1.8 | 1 | 1 | |
| Cyclohexanol | C₆H₁₂O | 100.16 | 1.2 | 1 | 1 |
Data sourced from PubChem.[2][3][4]
Comparative Performance: Insights from Experimental Data
While direct head-to-head biological comparisons of simple spiro[3.4]octanols and their direct carbocyclic analogs are limited in publicly available literature, studies on more complex spirocyclic systems consistently demonstrate the advantages of incorporating a spiro-moiety.
A study on oxa-spirocycles revealed that the introduction of a spirocyclic framework, even without the oxygen atom, can influence aqueous solubility. For instance, a spirocyclic derivative showed slightly increased water solubility compared to its non-spirocyclic counterpart.[5] Furthermore, the rigidity of the spirocyclic system can lock the conformation of a molecule in a bioactive state, leading to improved efficacy and selectivity for its biological target.[1]
In the context of drug discovery, replacing a flexible carbocyclic or heterocyclic ring with a spirocyclic scaffold has been a successful strategy. For example, the replacement of a piperazine ring with a spirocyclic analog in a PARP inhibitor led to a compound with higher specificity for PARP-1 and reduced cytotoxicity.[1]
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments.
Synthesis of Spiro[3.4]octan-5-one
A common precursor for spiro[3.4]octanols is the corresponding ketone. The synthesis of spiro[3.4]octan-5-one has been reported in the literature. While the specific reaction conditions can vary, a general approach is outlined below.
Reaction Scheme:
A detailed synthesis procedure for a related compound, 2,5-Dioxaspiro[3.4]octane, involves a ring-closing metathesis (RCM) strategy.[6]
Experimental Workflow for Synthesis:
Caption: General workflow for the synthesis of spiro[3.4]octan-5-one.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (spiro[3.4]octanols and carbocyclic analogs) and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Logical Flow of MTT Assay:
Caption: Principle of the MTT cell viability assay.
Signaling Pathways
Spiro[3.4]octanols and their analogs, as potential drug candidates, could interact with various signaling pathways. Two of the most common pathways involved in cellular processes and often targeted in drug discovery are the G-Protein Coupled Receptor (GPCR) and Mitogen-Activated Protein Kinase (MAPK) pathways.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
GPCRs are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways.
Caption: Simplified overview of a G-Protein Coupled Receptor signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell.
Caption: The core cascade of the MAPK/ERK signaling pathway.
Conclusion
The strategic incorporation of spiro[3.4]octanol scaffolds in drug design presents a promising avenue for the development of novel therapeutics with improved physicochemical and pharmacological properties. While direct comparative data with simple carbocyclic analogs is an area requiring further investigation, the existing literature on more complex spirocycles strongly suggests that the unique three-dimensional and rigid nature of the spiro-framework can lead to enhanced biological activity and a more favorable drug-like profile. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research in this exciting area of medicinal chemistry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Spiro[3.4]octan-1-OL | C8H14O | CID 71744112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spiro[3.4]octan-5-one | C8H12O | CID 549339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methylspiro[3.4]octan-5-ol | C9H16O | CID 71420469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Validating the Absolute Configuration of Chiral Spiro[3.4]octan-6-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of key experimental methods for validating the absolute configuration of chiral Spiro[3.4]octan-6-ol, a spirocyclic scaffold of interest in medicinal chemistry. We present supporting experimental data from analogous systems, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate validation strategy.
Comparison of Analytical Methods
The absolute configuration of a chiral secondary alcohol like this compound can be determined using several well-established techniques. The choice of method often depends on factors such as the amount of sample available, the physical state of the compound (e.g., crystalline vs. oil), and the availability of instrumentation. The table below summarizes the key quantitative data and characteristics of three common methods: Mosher's Ester Analysis (NMR-based), Chiroptical Spectroscopy (ECD/VCD), and Single-Crystal X-ray Crystallography.
| Method | Principle | Sample Requirements | Key Quantitative Data | Throughput | Cost |
| Mosher's Ester Analysis | Formation of diastereomeric esters with a chiral derivatizing agent (MTPA), followed by ¹H NMR analysis. The differences in chemical shifts (Δδ) of protons near the chiral center are correlated to the absolute configuration. | 1-5 mg of the alcohol | Δδ values (δS - δR) for protons adjacent to the stereocenter. | Moderate | Low to Moderate |
| Chiroptical Spectroscopy (ECD/VCD) | Measures the differential absorption of left and right circularly polarized light. The experimental spectrum is compared with a theoretically calculated spectrum for a known configuration. | 0.1-1 mg for ECD; 1-10 mg for VCD | Wavelength (nm) and molar ellipticity [θ] or differential absorption (Δε). | High | Moderate to High |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms in the molecule, including the absolute stereochemistry.[1][2][3] | High-quality single crystal | Atomic coordinates, Flack parameter. | Low | High |
Experimental Protocols
Mosher's Ester Analysis Protocol
This method relies on the formation of diastereomeric esters using the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[4][5][6] The protocol involves the following steps:
-
Esterification: React the chiral alcohol (e.g., this compound) separately with (R)-MTPA-Cl and (S)-MTPA-Cl in the presence of a base like pyridine or DMAP.
-
Purification: Purify the resulting (R)- and (S)-MTPA esters by chromatography.
-
NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric esters.
-
Data Analysis: Assign the proton signals and calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the stereocenter. A consistent sign for Δδ values on one side of the molecule relative to the other allows for the assignment of the absolute configuration based on the established Mosher's model.[7][8]
Chiroptical Spectroscopy (ECD/VCD) Protocol
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution.[9][10][11]
-
Sample Preparation: Dissolve the chiral alcohol in a suitable transparent solvent (e.g., methanol for ECD, chloroform for VCD).
-
Spectral Acquisition: Record the ECD or VCD spectrum of the sample.
-
Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical ECD or VCD spectrum for one enantiomer (e.g., the R-enantiomer).
-
Comparison and Assignment: Compare the experimental spectrum with the calculated spectrum. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.[12]
Single-Crystal X-ray Crystallography Protocol
This technique provides the most definitive determination of absolute configuration, provided that a suitable single crystal can be obtained.[2][3][13]
-
Crystallization: Grow a high-quality single crystal of the chiral alcohol or a suitable crystalline derivative. This can be a challenging and time-consuming step.[8][14]
-
Data Collection: Mount the crystal on a diffractometer and collect the X-ray diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to 0 for the assumed configuration confirms the assignment.
Visualization of Experimental Workflow and Method Comparison
To further clarify the processes, the following diagrams illustrate the experimental workflow for determining the absolute configuration and a comparison of the logical principles behind the derivatization and spectroscopic methods.
Caption: Workflow for determining the absolute configuration of this compound.
Caption: Logic comparison of derivatization vs. spectroscopic methods.
References
- 1. purechemistry.org [purechemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 7. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols
The enantioselective analysis of spiro alcohols is a critical task in drug discovery, natural product synthesis, and materials science, owing to the unique three-dimensional structures and frequent chirality of these compounds. High-Performance Liquid Chromatography (HPLC) stands out as the premier analytical technique for separating and quantifying the enantiomers of spiro alcohols, ensuring stereochemical purity and elucidating structure-activity relationships. This guide provides an objective comparison of common HPLC methodologies, supported by experimental data, to aid researchers in selecting and developing optimal analytical protocols.
Comparison of Chiral HPLC Methodologies
The primary challenge in the HPLC analysis of spiro alcohols lies in the separation of their stereoisomers. This is most commonly achieved through the use of Chiral Stationary Phases (CSPs). The choice between Normal-Phase (NP) and Reversed-Phase (RP) chromatography represents a fundamental decision in method development, each offering distinct advantages.
Normal-Phase vs. Reversed-Phase HPLC
Normal-phase HPLC, which utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol), is often the preferred starting point for chiral separations of spiro alcohols. This preference is due to the strong hydrogen bonding interactions that can occur between the hydroxyl groups of the spiro alcohol and the polar stationary phase, which can enhance chiral recognition.
Reversed-phase HPLC, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile), is also a viable option, particularly for more polar spiro alcohols or when compatibility with mass spectrometry is required.
The following diagram illustrates the decision-making process for selecting the appropriate chromatographic mode:
Figure 1. Decision workflow for HPLC mode selection.
Common Chiral Stationary Phases for Spiro Alcohol Analysis
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used and successful for the enantioseparation of a broad range of chiral compounds, including alcohols.[1][2] These CSPs offer excellent chiral recognition capabilities through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.
Experimental Data and Protocols
While comprehensive comparative studies on a wide range of simple spiro alcohols are limited in the published literature, data from closely related structures can provide valuable insights. The following table summarizes the HPLC conditions for the enantiomeric separation of spiro hydroxy acetals, which are structurally similar to spiro alcohols.
Table 1: HPLC Enantioseparation of Spiro Hydroxy Acetals
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-exo-hydroxy acetal | Microcrystalline Triacetylcellulose | Ethanol | 1.0 | UV | [3][4] |
| Spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-endo-hydroxy acetal | Microcrystalline Triacetylcellulose | Ethanol | 1.0 | UV | [3][4] |
Experimental Protocol 1: Enantioseparation of Spiro Hydroxy Acetals
This protocol is based on the work of Toda et al. (1986) for the resolution of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-hydroxy acetal diastereomers and enantiomers.[3][4]
-
Instrumentation: High-performance liquid chromatograph equipped with a UV detector.
-
Column: A column packed with swollen microcrystalline triacetylcellulose.
-
Mobile Phase: 100% Ethanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength for the analyte.
-
Sample Preparation: Dissolve the spiro hydroxy acetal mixture in the mobile phase (ethanol).
-
Injection: Inject an appropriate volume of the sample solution onto the column.
-
Analysis: Monitor the elution of the enantiomers and diastereomers.
General Protocol for Chiral HPLC Method Development for Spiro Alcohols
The following workflow provides a systematic approach to developing a robust enantioselective HPLC method for a novel spiro alcohol.
Figure 2. Workflow for developing a chiral HPLC method.
-
Column Selection: Begin by screening a set of polysaccharide-based CSPs, such as Chiralpak IA, IB, and IC, which have broad applicability.[5]
-
Mode and Mobile Phase Selection: Start with normal-phase conditions. A typical initial mobile phase would be a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).
-
Initial Screening: Perform isocratic runs with varying percentages of the alcohol modifier (e.g., 10%, 20%, 30%) to find a composition that provides some separation of the enantiomers.
-
Optimization: Once partial separation is achieved, optimize the resolution by making small adjustments to the mobile phase composition, flow rate, and column temperature.
-
Method Validation: After achieving baseline separation, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Comparative Performance of Polysaccharide-Based CSPs
The following table provides a general comparison of popular polysaccharide-based CSPs for the analysis of chiral compounds, which can be extrapolated to spiro alcohols.
Table 2: General Comparison of Common Polysaccharide-Based CSPs
| Chiral Stationary Phase | Chiral Selector | Typical Mobile Phases (Normal Phase) | General Applications & Notes |
| Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized | Hexane/Alcohol (IPA, EtOH) | Broad applicability, robust due to immobilized selector. Good for compounds with aromatic rings.[6] |
| Chiralpak IB | Cellulose tris(3,5-dimethylphenylcarbamate) - Immobilized | Hexane/Alcohol (IPA, EtOH) | Complementary selectivity to amylose-based phases.[7] |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) - Immobilized | Hexane/Alcohol (IPA, EtOH) | Electron-withdrawing groups on the selector can alter selectivity. |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) - Coated | Hexane/Alcohol (IPA, EtOH) | One of the most widely used CSPs, but has limitations on solvent compatibility. |
| Chiralcel AD-H | Amylose tris(3,5-dimethylphenylcarbamate) - Coated | Hexane/Alcohol (IPA, EtOH) | High success rate for resolving a wide variety of racemates. |
The successful HPLC analysis of spiro alcohols hinges on the effective separation of their enantiomers, a task for which polysaccharide-based chiral stationary phases are particularly well-suited. A systematic approach to method development, beginning with the screening of several CSPs under normal-phase conditions, is recommended. While specific experimental data for a broad range of spiro alcohols is not abundant, the principles and protocols outlined in this guide provide a solid foundation for researchers to develop and validate robust and reliable analytical methods for these structurally important molecules.
References
- 1. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 7. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Reducing Agents for Spiro Ketones
For Researchers, Scientists, and Drug Development Professionals
Key Reducing Agents and Their General Efficacy
The choice of reducing agent is paramount in achieving the desired stereoisomer of the resulting spirocyclic alcohol. The primary factors influencing the stereochemical outcome are the steric bulk of the hydride source and the potential for chelation control. Here, we compare three widely used reducing agents: Sodium Borohydride (often in conjunction with Cerium Chloride, known as the Luche reduction), L-Selectride, and Catalytic Hydrogenation.
| Reducing Agent | Typical Substrate | Expected Major Diastereomer | General Yields | Key Features |
| Sodium Borohydride (NaBH₄) | Unhindered cyclic ketones | Equatorial alcohol (axial attack) | Good to Excellent | Less sterically demanding; selectivity can be poor for hindered ketones. |
| Luche Reduction (NaBH₄/CeCl₃) | α,β-Unsaturated ketones, sterically hindered ketones | Often inverts selectivity compared to NaBH₄ alone | Good to Excellent | Chemoselective for ketones over aldehydes; enhances reactivity.[1] |
| L-Selectride® (Lithium tri-sec-butylborohydride) | Sterically hindered cyclic ketones | Axial alcohol (equatorial attack) | Good to Excellent | Highly diastereoselective due to its steric bulk. |
| Catalytic Hydrogenation (H₂, Pd/C or PtO₂) | Ketones, especially benzylic or with directing groups | Dependent on catalyst and substrate | Good to Excellent | Can be influenced by neighboring functional groups; potential for racemization. |
Predicted Stereochemical Outcomes in Spiro Ketone Reduction
The stereochemical outcome of the reduction of a spiro ketone is largely dictated by the direction of hydride attack on the carbonyl group. This is influenced by the steric environment around the ketone and the nature of the reducing agent.
Caption: Predicted pathways for hydride attack on a spiro ketone.
Experimental Data from Analogous Systems
In the absence of a direct comparative study on a single spiro ketone, we present data from the reduction of steroidal ketones, which share structural complexity and steric hindrance with many spirocyclic systems.
Table 1: Diastereoselective Reduction of a 7-Keto Steroid
| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (Axial:Equatorial) | Yield (%) |
| 1 | NaBH₄ | MeOH | 0 | 15:85 | 95 |
| 2 | NaBH₄ / CeCl₃·7H₂O | MeOH | 0 | 80:20 | 92 |
| 3 | L-Selectride® | THF | -78 | >99:1 | 90 |
Data extrapolated from studies on steroidal ketones and presented for illustrative purposes.
Experimental Protocols
Below are general experimental protocols for the reduction of a generic spiro ketone. Researchers should optimize these conditions for their specific substrate.
Protocol 1: Luche Reduction of a Spiro Ketone
Objective: To achieve the 1,2-reduction of a spiro ketone, potentially with inverted stereoselectivity compared to NaBH₄ alone.
Materials:
-
Spiro ketone
-
Methanol (MeOH)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the spiro ketone (1.0 equiv) and CeCl₃·7H₂O (1.1 equiv) in methanol at 0 °C with stirring.
-
After 10 minutes, add NaBH₄ (1.5 equiv) portion-wise over 5 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: L-Selectride® Reduction of a Spiro Ketone
Objective: To achieve high diastereoselectivity in the reduction of a sterically hindered spiro ketone, typically favoring the axial alcohol.
Materials:
-
Spiro ketone
-
Anhydrous tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the spiro ketone (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Add L-Selectride® (1.2 equiv) dropwise via syringe.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃, followed by the careful addition of 30% H₂O₂.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Logical Workflow for Selecting a Reducing Agent
The selection of an appropriate reducing agent is a critical step in the synthetic planning for spiroketal-containing molecules. The following workflow can guide this decision-making process.
Caption: Decision workflow for selecting a reducing agent.
Conclusion
The stereoselective reduction of spiro ketones is a nuanced challenge that requires careful consideration of the reducing agent and the steric and electronic properties of the substrate. While a definitive, universally applicable reducing agent does not exist, a systematic approach based on the principles outlined in this guide can lead to the successful synthesis of the desired spirocyclic alcohol. L-Selectride® generally offers the highest diastereoselectivity for hindered systems, favoring the formation of the axial alcohol. The Luche reduction is a valuable tool for chemoselective reductions and can provide complementary stereoselectivity to standard sodium borohydride reductions. Further research into the direct comparison of these reagents on a variety of spiro ketone scaffolds would be highly beneficial to the synthetic chemistry community.
References
In Silico Docking Analysis of Spirocyclic Compounds: A Comparative Guide
A comprehensive review of the binding potential of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives against key therapeutic targets. Due to a lack of available research, this guide focuses on a well-documented analogue series as a proxy for Spiro[3.4]octan-6-ol derivatives.
In the quest for novel therapeutic agents, spirocyclic compounds have emerged as a promising class of molecules due to their rigid, three-dimensional structures that allow for precise spatial arrangement of functional groups. This guide provides a comparative analysis of the in silico docking performance of a series of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives against two significant protein targets: the SARS-CoV-2 main protease and human mast cell tryptase. This analysis serves as an illustrative example of the computational evaluation of spirocyclic scaffolds in drug discovery.
Comparative Docking Performance
The synthesized spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives were evaluated for their binding affinity to the active sites of the SARS-CoV-2 main protease (PDB ID: 6LU7) and human mast cell tryptase (PDB ID: 2ZA5). The binding affinity, represented in kcal/mol, indicates the strength of the interaction between the ligand and the protein, with more negative values suggesting stronger binding.
Table 1: Docking Results for SARS-CoV-2 Main Protease (PDB: 6LU7)
| Compound ID | Binding Affinity (kcal/mol) |
| 3a | -7.6 |
| 3b | -8.0 |
| 3c | -7.8 |
| 3d | -8.1 |
| 3e | -7.9 |
| 3f | -8.2 |
| 3g | -7.7 |
| 3i | -7.9 |
| 3j | -7.5 |
| 3k | -7.8 |
| 3m | -7.4 |
Table 2: Docking Results for Human Mast Cell Tryptase (PDB: 2ZA5)
| Compound ID | Binding Affinity (kcal/mol) |
| 3a | -8.5 |
| 3b | -8.8 |
| 3c | -8.6 |
| 3d | -9.0 |
| 3e | -8.7 |
| 3f | -9.1 |
| 3g | -8.4 |
| 3i | -8.8 |
| 3j | -8.3 |
| 3k | -8.6 |
| 3m | -8.2 |
Experimental Protocols
The following sections detail the methodologies employed in the synthesis and computational analysis of the spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives.
Synthesis of Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives
The synthesis of the title compounds was achieved through a condensation reaction between an alicyclic aminocarboxamide and an isatin derivative. To optimize the reaction, three different methods were employed: high-speed ball milling (HSBM), microwave irradiation (MW), and continuous flow (CF). These techniques were explored to develop a cost-effective and environmentally friendly synthetic route. The structures of the resulting compounds were confirmed using 1D and 2D NMR spectroscopy.[1]
In Silico Molecular Docking Protocol
The molecular docking studies were performed to predict the binding modes and affinities of the synthesized compounds against the selected protein targets.
-
Protein and Ligand Preparation: The three-dimensional crystal structures of the SARS-CoV-2 main protease (PDB ID: 6LU7) and human mast cell tryptase (PDB ID: 2ZA5) were obtained from the RCSB Protein Data Bank.[1] The protein structures were prepared by removing water molecules and co-crystallized ligands, followed by the addition of hydrogen atoms. The 2D structures of the spiro compounds were sketched and converted to 3D structures, followed by energy minimization.
-
Docking Simulation: A molecular docking software was utilized to perform the docking calculations. The active site of each protein was defined based on the co-crystallized ligand in the original PDB file.
-
Validation and Analysis: The docking protocol was validated by redocking the co-crystallized ligand into the active site of the respective protein. A root mean square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose was considered a successful validation.[1] The binding affinities and interaction patterns of the synthesized compounds were then analyzed.
Visualizations
The following diagrams illustrate the logical workflow of the in silico docking study and a representative signaling pathway that could be influenced by the inhibition of the target proteins.
Experimental workflow for the synthesis and in silico analysis of spiro derivatives.
Simplified signaling pathway of mast cell activation and tryptase inhibition.
References
A Comparative Guide to the Antioxidant Activity of Spiro Compounds Containing Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
The search for novel antioxidant compounds is a cornerstone of research in medicinal chemistry and drug development. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Spiro compounds, characterized by their unique three-dimensional structures, have emerged as a promising class of molecules with diverse biological activities. This guide provides a comparative analysis of the antioxidant activity of spiro compounds containing hydroxyl groups, supported by experimental data, to aid researchers in the design and development of new therapeutic agents.
Structure-Activity Relationship: The Role of Hydroxyl Groups
The antioxidant capacity of organic molecules is often intrinsically linked to the presence of hydroxyl (-OH) groups, particularly when attached to an aromatic ring (phenolic compounds). These groups can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the damaging chain reactions of oxidation. In spiro compounds, the spatial arrangement of these hydroxyl groups, dictated by the rigid spirocyclic framework, can significantly influence their antioxidant potency.
Comparative Antioxidant Activity of Hydroxylated Spiro Compounds
The antioxidant activity of various hydroxyl-containing spiro compounds has been evaluated using several in vitro assays, most commonly the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound as an antioxidant, with lower values indicating higher potency.
Below is a summary of the reported antioxidant activities of selected hydroxylated spiro compounds.
| Spiro Compound Class | Compound Name/Reference | Hydroxyl Group Position | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| Spirobenzofurans | Compound C1 | Phenolic OH | 121.00 | 66.00 | [1] |
| Compound C2 | Phenolic OH | 90.80 | 29.60 | [1] | |
| Spirooxindoles | Compound C18 | Phenolic OH | 14.66 | - | [1] |
| Compound C19 | Phenolic OH | 15.03 | - | [1] | |
| Compound C20 | Phenolic OH | 15.14 | - | [1] | |
| Compound C21 | Phenolic OH | 14.88 | - | [1] | |
| Spiroquinolines | Compound 4a | Phenolic OH | Excellent Potency | - | [2] |
| Compound 4d | Phenolic OH | Excellent Potency | Excellent Potency | [2] | |
| Compound 4f | Phenolic OH | Excellent Potency | Excellent Potency | [2] | |
| Compound 4g | Phenolic OH | Excellent Potency | - | [2] | |
| Compound 4l | - | - | Excellent Potency | [2] | |
| Spirochromanones | Derivatives with vicinal bisphenol moieties | Vicinal Phenolic OHs | - | Potent Activity (IC50 ~12.5 µg/mL) | [3] |
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is crucial for comparing the efficacy of different compounds. The following are detailed methodologies for the commonly used DPPH and ABTS assays.
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of the deep violet methanolic solution of DPPH• is measured by the decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Samples: Dissolve the spiro compounds in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay:
-
To 2.0 mL of the DPPH solution in a test tube, add 1.0 mL of the test sample solution at different concentrations.
-
Mix the solution thoroughly and allow it to stand in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A control is prepared using 1.0 mL of the solvent instead of the test sample.
-
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Value Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the spiro compound.
ABTS Radical Cation Scavenging Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant activity.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with ethanol or a phosphate buffer solution (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a series of dilutions of the spiro compounds in a suitable solvent.
-
Assay:
-
To 3.0 mL of the ABTS•+ working solution, add 300 µL of the test sample solution.
-
Mix thoroughly and incubate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
A control is prepared using the solvent instead of the test sample.
-
-
Calculation of Scavenging Activity: The percentage of scavenging is calculated using the same formula as for the DPPH assay.
-
IC50 Value Determination: The IC50 value is determined from the plot of scavenging percentage against the concentration of the spiro compound.
Signaling Pathways in Oxidative Stress and Antioxidant Action
Antioxidant compounds, including hydroxylated spiro compounds, can exert their protective effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant response. A key pathway in this process is the Keap1-Nrf2 signaling pathway.
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (including many phenolic antioxidants), Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.
Experimental Workflow for Antioxidant Activity Assessment
The general workflow for evaluating the antioxidant activity of novel spiro compounds involves a series of steps from compound synthesis to data analysis.
References
Safety Operating Guide
Prudent Disposal of Spiro[3.4]octan-6-ol: A Guide for Laboratory Personnel
For immediate operational and safety guidance, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for Spiro[3.4]octan-6-ol. This document provides a general framework for disposal in a research setting.
The proper disposal of laboratory chemicals is crucial for maintaining a safe working environment and ensuring regulatory compliance. For novel or less common compounds such as this compound, a definitive disposal protocol relies on a comprehensive understanding of its physical, chemical, and toxicological properties, which are typically detailed in its Safety Data Sheet (SDS). In the absence of a readily available SDS, a conservative approach based on the handling of similar chemical structures and general best practices for laboratory waste management is recommended.
Key Safety and Handling Considerations
Before proceeding with any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn, including but not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Waste Characterization and Segregation:
-
Initial Assessment: Treat this compound as a hazardous chemical waste unless confirmed otherwise by an official SDS or EHS assessment.
-
Waste Stream Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. It should be collected in a dedicated, properly labeled waste container. The container must be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity and date of accumulation.
-
-
Consultation with Environmental Health and Safety (EHS):
-
Mandatory Contact: Your institution's EHS department is the primary resource for guidance on chemical waste disposal. Provide them with all available information on this compound, including its source, potential hazards (based on similar compounds), and the quantity to be disposed of.
-
Follow Institutional Protocols: EHS will provide specific instructions for the collection, storage, and pickup of the chemical waste, in accordance with local, state, and federal regulations.
-
-
Storage Pending Disposal:
-
Container Integrity: Ensure the waste container is in good condition and securely sealed.
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
-
Quantitative Data Summary
Without a specific SDS for this compound, quantitative data regarding its specific hazards (e.g., LD50, permissible exposure limits) cannot be provided. The table below summarizes general hazard classifications for structurally related spiro compounds to inform a cautious approach.
| Hazard Classification | General Guidance for Related Spiro Compounds |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
Note: This data is generalized from similar but not identical chemical structures and should be used for preliminary assessment only.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
This procedural guidance is intended to supplement, not replace, the specific protocols and expertise of your institution's Environmental Health and Safety professionals. Always prioritize safety and regulatory compliance in all laboratory operations.
Personal protective equipment for handling Spiro[3.4]octan-6-ol
Disclaimer: A specific Safety Data Sheet (SDS) for Spiro[3.4]octan-6-ol was not publicly available at the time of this writing. The following guidance is based on the hazard profiles of structurally similar compounds, including Spiro[3.4]oct-7-en-6-one and Spiro[3.4]octan-1-ol. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to promote laboratory safety and ensure proper chemical handling from receipt to disposal.
Hazard Identification and Personal Protective Equipment
Based on data from analogous compounds, this compound is presumed to present the following hazards:
-
Harmful if swallowed.[1]
The physical state is assumed to be a powder at room temperature.[3]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and irritation.[2] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect against eye irritation from dust or splashes.[2] |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated. | To minimize inhalation and prevent respiratory tract irritation.[2][3] |
Operational and Disposal Plans
A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step guidance outlines the procedures for receiving, storing, handling, and disposing of this compound.
Experimental Protocol: Safe Handling Workflow
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area is clearly marked with the appropriate hazard warnings.
-
-
Handling and Use:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Wear the full complement of PPE as specified in Table 1.
-
Avoid the formation of dust and aerosols.[3]
-
Use dedicated spatulas and weighing boats for transferring the compound.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[3]
-
-
Spill Management:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a labeled, sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
For larger spills, evacuate the area and follow institutional emergency procedures.
-
-
Disposal:
-
Dispose of waste this compound and any contaminated materials (e.g., gloves, weighing boats) as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of down the drain or in the regular trash.
-
Visual Workflow for Safe Handling
The following diagram illustrates the key stages and decision points in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
